5-Phenyl-2-pentanone
Description
The exact mass of the compound 5-Phenylpentan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167086. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-phenylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMYRPFYNFQCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176886 | |
| Record name | 5-Phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2235-83-8 | |
| Record name | 5-Phenyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Phenyl-2-pentanone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 5-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167086 | |
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| Record name | 5-Phenylpentan-2-one | |
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| Record name | 5-phenylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-Phenyl-2-pentanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ8YU7ZU4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Phenyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Phenyl-2-pentanone (CAS No: 2235-83-8), a ketone of interest in various chemical and potentially pharmacological research areas. This document collates available data on its physical, chemical, and spectroscopic properties. Detailed experimental methodologies for its characterization are provided, alongside a discussion of its potential, though currently unelucidated, biological relevance. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Identity and Physical Properties
This compound, also known as methyl 3-phenylpropyl ketone, is an organic compound characterized by a pentanone backbone with a phenyl substituent at the fifth carbon.[1][2] Its core chemical identifiers and physical properties are summarized in Table 1.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-phenylpentan-2-one | [1][2] |
| Synonyms | Methyl 3-phenylpropyl ketone, 1-Phenyl-4-pentanone | [1][2] |
| CAS Number | 2235-83-8 | [1][2] |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Floral, sweet | |
| Boiling Point | 132.5 °C at 17 Torr | |
| Melting Point | 106-107 °C | |
| Density | 0.960 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | [1] |
| LogP | 2.42 |
Spectroscopic and Analytical Data
The structural elucidation of this compound relies on various spectroscopic techniques. A summary of available data is presented in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Key Features | Reference(s) |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z = 162. Key fragments can be analyzed to confirm the structure. | [1][2] |
| ¹H NMR Spectroscopy | Chemical shifts are indicative of the different proton environments in the molecule. | |
| ¹³C NMR Spectroscopy | Signals correspond to the eleven carbon atoms in unique chemical environments. | |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequency for the ketone group. | |
| Gas Chromatography (GC) | Retention time can be used for identification and purity assessment. | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
3.1.1. Proposed Synthesis via Friedel-Crafts Acylation
This method would involve the reaction of benzene with 4-pentenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), followed by reduction of the double bond.
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane).
-
Addition of Reactants: A solution of benzene and 4-pentenoyl chloride in the same solvent is added dropwise to the stirred suspension at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Reduction: The resulting unsaturated ketone is then reduced, for example, by catalytic hydrogenation, to yield this compound.
3.1.2. Proposed Synthesis via Aldol Condensation
This approach would involve the base-catalyzed condensation of benzaldehyde and 2-pentanone, followed by reduction of the resulting α,β-unsaturated ketone.
Methodology:
-
Reaction Setup: A round-bottom flask is charged with 2-pentanone and a suitable solvent (e.g., ethanol).
-
Addition of Reactants: A solution of sodium hydroxide in water is added, followed by the dropwise addition of benzaldehyde.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is neutralized with a dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
-
Reduction: The resulting α,β-unsaturated ketone is then catalytically hydrogenated to afford this compound.
Spectroscopic and Analytical Characterization
The following are general protocols for obtaining spectroscopic and analytical data for a liquid organic compound like this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals to determine the relative ratios of protons.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[1] This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.[3]
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[4][6]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[4] A background spectrum of the clean salt plates or ATR crystal should be acquired first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands, paying particular attention to the C=O stretch of the ketone and the aromatic C-H and C=C stretches.
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the components of the sample.
-
MS Detection: The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron ionization). The mass spectrometer scans a range of m/z values to detect the molecular ion and fragment ions.[7]
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the compound. The mass spectrum of the corresponding peak can be used for structural confirmation by comparing it with library spectra or by analyzing the fragmentation pattern.[7]
Biological Activity and Signaling Pathways
There is currently no direct scientific literature available that describes the specific biological activities or signaling pathways associated with this compound. However, the broader class of phenylpentanones and related structures have been investigated for various pharmacological activities.
4.1. Potential Pharmacological Relevance
Given its chemical structure, which includes a phenyl ring and a ketone functional group, this compound could potentially interact with various biological targets. Structurally related compounds have been explored for their potential as:
-
Anticancer Agents: Some chalcones and other phenyl-substituted ketones have demonstrated cytotoxic effects against various cancer cell lines.[8]
-
Anti-inflammatory Agents: The flavonoid scaffold, which can be seen as a more complex phenylpropanoid derivative, is well-known for its anti-inflammatory properties, often mediated through the inhibition of enzymes like cyclooxygenases and lipoxygenases.[9]
-
Antimicrobial Agents: Various natural and synthetic ketones have shown activity against bacteria and fungi.[10]
It is crucial to emphasize that these are speculative possibilities based on structural analogy, and dedicated biological screening is required to determine if this compound possesses any of these activities.
4.2. Recommended Experimental Protocols for Biological Screening
For researchers interested in investigating the biological potential of this compound, initial in vitro screening could involve the following assays:
-
Cytotoxicity Assays:
-
Cell Culture: Maintain appropriate cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous control cell lines (e.g., HEK293) in suitable culture media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and, after attachment, treat them with a range of concentrations of this compound (typically from nanomolar to micromolar). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After a set incubation period (e.g., 24, 48, or 72 hours), assess cell viability using assays such as the MTT, XTT, or LDH release assays.[11][12][13]
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value to quantify the cytotoxic potency of the compound.
-
-
Anti-inflammatory Assays:
-
Cell Model: Use a relevant cell line, such as murine macrophages (e.g., RAW 264.7), stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Measurement of Inflammatory Markers: Treat the cells with this compound prior to or concurrently with LPS stimulation. Measure the production of inflammatory mediators such as nitric oxide (using the Griess reagent) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
Antimicrobial Assays:
-
Microbial Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Minimum Inhibitory Concentration (MIC) Determination: Employ broth microdilution or agar diffusion methods to determine the lowest concentration of this compound that inhibits the visible growth of the microorganisms.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to the study of this compound.
Caption: Logical relationship of key chemical identifiers for this compound.
Caption: A general experimental workflow for the synthesis and characterization of an organic compound like this compound.
Conclusion
This compound is a well-defined organic molecule with established physical and spectroscopic properties. While detailed, peer-reviewed synthesis protocols are not abundant, its structure lends itself to synthesis via standard organic reactions like Friedel-Crafts acylation or aldol condensation. The primary knowledge gap for this compound lies in its biological activity. There is no direct evidence of its interaction with biological systems or its involvement in any signaling pathways. Future research should focus on the synthesis and subsequent biological screening of this compound to explore its potential as a lead compound in drug discovery. The experimental protocols outlined in this guide provide a solid foundation for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. nebiolab.com [nebiolab.com]
An In-depth Technical Guide to 5-Phenyl-2-pentanone (CAS Number: 2235-83-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Phenyl-2-pentanone, a ketone compound with potential biological activities. The document collates available physicochemical data, outlines proposed experimental protocols for its synthesis and analysis, and discusses its putative, though uncorroborated, biological significance based on supplier information. All quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams as specified.
Chemical and Physical Properties
This compound is an organic compound classified as a ketone. It presents as a colorless to pale yellow liquid and is characterized by a five-carbon chain with a phenyl group at the fifth carbon and a carbonyl group at the second position.[1] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 0.96 g/cm³ | [2][3] |
| Boiling Point | 261.2 °C at 760 mmHg | [2][3] |
| Flash Point | 121.5 °C | [2] |
| LogP | 2.42 |
Identifiers and Nomenclature
The compound is known by several synonyms and can be represented by various chemical identifiers crucial for database searches and chemical informatics.
Table 2: Identifiers for this compound
| Identifier Type | Identifier | Source(s) |
| CAS Number | 2235-83-8 | [1][2] |
| IUPAC Name | 5-phenylpentan-2-one | |
| Synonyms | Methyl 3-phenylpropyl ketone, 1-Phenyl-4-pentanone | [1] |
| InChI | InChI=1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 | [4] |
| InChIKey | DGMYRPFYNFQCHM-UHFFFAOYSA-N | [2][4] |
| SMILES | CC(=O)CCCC1=CC=CC=C1 | [2][4] |
Biological Activity and Potential Applications
Several chemical suppliers describe this compound as a potent histone deacetylase (HDAC) inhibitor and suggest its potential for research in urea cycle disorders.[1][2][5][6] However, a comprehensive search of scientific literature did not yield primary research articles or experimental data, such as IC₅₀ values or specific enzyme inhibition profiles, to substantiate these claims. One vendor also mentions potential antimicrobial and anticancer properties, but this information appears conflated with a different chemical structure.[3]
Context: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[7] This deacetylation leads to a more condensed chromatin structure, repressing gene transcription.[7] HDAC inhibitors block this process, leading to hyperacetylation, a more open chromatin structure, and altered gene expression.[7] This mechanism has made them a target for therapeutic intervention, particularly in oncology, where they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[7]
Context: Urea Cycle Disorders
Urea cycle disorders are inherited metabolic diseases caused by deficiencies in the enzymes or transporters required for the conversion of ammonia to urea.[8] This leads to the accumulation of toxic levels of ammonia in the blood (hyperammonemia), which can cause severe neurological damage.[9][10] Treatment strategies include dietary protein restriction and medications known as nitrogen scavengers that provide alternative pathways for nitrogen excretion.[10][11] The potential connection of this compound to this area of research remains to be elucidated by experimental studies.
Experimental Protocols
Proposed Synthesis: Friedel-Crafts Acylation
A plausible synthetic route to this compound is the Friedel-Crafts acylation of benzene with 5-chlorovaleryl chloride, followed by reduction of the resulting chloroketone. A more direct, though potentially lower-yielding, approach could involve the acylation of benzene with valerolactone in the presence of a Lewis acid, followed by a Clemmensen or Wolff-Kishner reduction of the aryl-keto group and subsequent oxidation of the terminal alcohol. A conceptual workflow for a Friedel-Crafts-based synthesis is presented below.
Caption: Proposed multi-step synthesis of this compound via Friedel-Crafts acylation.
Methodology:
-
Acylation: To a cooled, stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add valeroyl chloride dropwise. Subsequently, add benzene to the mixture while maintaining a low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully pouring it over ice and hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenyl-1-pentanone.
-
Reduction: Subject the crude intermediate to Wolff-Kishner reduction conditions (hydrazine hydrate, potassium hydroxide, in a high-boiling solvent like diethylene glycol) to reduce the ketone to a methylene group, yielding 1-phenylpentane. Alternative steps would be required to arrive at the target molecule.
-
Purification: Purify the final product by vacuum distillation or column chromatography on silica gel.
Note: This is a generalized protocol and requires optimization for specific reaction conditions, stoichiometry, and safety precautions.
Proposed Analytical Methods
A reverse-phase HPLC method can be employed for the analysis of this compound.
Methodology:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a suitable concentration (e.g., 1 mg/mL).
GC-MS is a suitable technique for the identification and quantification of volatile compounds like this compound. The NIST WebBook provides mass spectral data for this compound, which can be used for identification.
Methodology:
-
Instrument: Standard GC-MS system.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: 1 µL, splitless.
-
Oven Program: Initial temperature of 60 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
Caption: General analytical workflow for the characterization of this compound.
Conclusion
This compound (CAS 2235-83-8) is a commercially available ketone. While it is marketed by several chemical suppliers as a potent HDAC inhibitor for research in areas like urea cycle disorders, there is a notable absence of peer-reviewed scientific literature and experimental data to validate these specific biological activities. The information presented in this guide, including proposed synthesis and analytical methods, provides a foundation for researchers to initiate their own investigations into the chemical and biological properties of this compound. Further experimental validation is critically required to elucidate its mechanism of action and confirm its potential therapeutic relevance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 2235-83-8 | Benchchem [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 5-Phenylpentan-2-one | DOR BioPharma, Inc. [dorbiopharma.com]
- 6. 5-Phenylpentan-2-one, CasNo.2235-83-8 BOC Sciences United States [bocscichem.lookchem.com]
- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. filiere-g2m.fr [filiere-g2m.fr]
- 10. Urea Cycle Disorders | Children's Hospital of Philadelphia [chop.edu]
- 11. met-ed.net [met-ed.net]
physical properties of methyl 3-phenylpropyl ketone
An In-depth Technical Guide on the Physical Properties of Methyl 3-Phenylpropyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-phenylpropyl ketone, systematically known as 4-phenyl-2-butanone and also commonly referred to as benzylacetone, is a versatile organic compound with applications in various fields, including as an attractant for melon flies, in perfumery, and as a key intermediate in organic synthesis.[1][2][3] This technical guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of a key biocatalytic transformation.
Core Physical Properties
The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as reaction kinetics, formulation, and biological interactions. The key are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-phenylbutan-2-one | [2][4] |
| Synonyms | Methyl 3-phenylpropyl ketone, Benzylacetone, Methyl phenethyl ketone | [1][5] |
| CAS Number | 2550-26-7 | [1][5] |
| Molecular Formula | C₁₀H₁₂O | [2][5] |
| Molecular Weight | 148.20 g/mol | [4][5] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Melting Point | -13 °C (9 °F; 260 K) | [2][6] |
| Boiling Point | 235 °C (455 °F; 508 K) | [1][2][5] |
| Density | 0.989 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.512 | [1][5] |
| Flash Point | 98 °C (208 °F; 371 K) | [2] |
| Solubility | Practically insoluble in water. Soluble in organic solvents. | [1][6] |
Experimental Protocols for Determination of Physical Properties
Accurate determination of physical properties is crucial for compound identification and quality control. The following sections outline the general methodologies for measuring the key physical parameters of ketones like methyl 3-phenylpropyl ketone.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology: Distillation Method
-
Apparatus Setup: Assemble a simple distillation apparatus, which includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of methyl 3-phenylpropyl ketone and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase and then stabilize. This stable temperature is the boiling point of the liquid. The vapor will then pass through the condenser, cool, and collect in the receiving flask.
-
Recording: Record the temperature at which the liquid is actively boiling and condensing.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer (a small glass flask with a precise volume) and a calibrated analytical balance are required.
-
Measurement of Empty Pycnometer Mass: Clean and dry the pycnometer and measure its mass (m₁).
-
Measurement with Sample: Fill the pycnometer with methyl 3-phenylpropyl ketone, ensuring no air bubbles are present, and measure its mass (m₂).
-
Measurement with Water: Empty and clean the pycnometer, then fill it with distilled water and measure its mass (m₃).
-
Calculation: The density (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material.
Methodology: Abbé Refractometer
-
Calibration: Calibrate the Abbé refractometer using a standard liquid with a known refractive index.
-
Sample Application: Place a few drops of methyl 3-phenylpropyl ketone onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index value from the scale.
Determination of Melting Point
The melting point is the temperature at which a solid turns into a liquid. For substances that are liquid at room temperature, this is determined by cooling the substance until it freezes and then measuring the temperature at which it melts upon gentle heating.
Methodology: Capillary Tube Method (for frozen sample)
-
Sample Freezing: Cool a small sample of methyl 3-phenylpropyl ketone until it solidifies. This can be achieved using a cold bath (e.g., ice-salt or dry ice-acetone).
-
Sample Preparation: Place a small amount of the frozen solid into a capillary tube.
-
Apparatus: Use a melting point apparatus.
-
Heating: Place the capillary tube in the apparatus and heat it slowly.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a liquid (the end of the melting range).
Visualization of a Key Biocatalytic Workflow
Methyl 3-phenylpropyl ketone is a prochiral ketone, and its asymmetric reduction to form optically active alcohols is a significant transformation in the synthesis of chiral building blocks for the pharmaceutical industry. The following diagram illustrates the workflow for the biocatalytic reduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol using a whole-cell biocatalyst.
Caption: Workflow for the biocatalytic reduction of 4-phenyl-2-butanone.
Conclusion
This technical guide has provided a detailed summary of the key , along with standardized experimental protocols for their determination. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. The visualization of the biocatalytic reduction workflow further illustrates a modern, green chemistry approach to synthesizing valuable chiral derivatives from this ketone.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102584552B - Method for preparing benzalacetone under supercritical condition - Google Patents [patents.google.com]
- 5. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Solution Landscape: A Technical Guide to 5-Phenyl-2-pentanone Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-phenyl-2-pentanone in various organic solvents. A thorough understanding of its solubility characteristics is crucial for applications ranging from chemical synthesis and reaction optimization to formulation development in the pharmaceutical industry. This document outlines available quantitative and qualitative solubility data, details robust experimental protocols for precise solubility determination, and illustrates the key principles governing its dissolution.
Core Concepts: Understanding the Solubility of this compound
This compound is a substituted ketone with a molecular structure that bestows upon it a dual nature in terms of polarity. The presence of a polar carbonyl group (C=O) allows for dipole-dipole interactions and hydrogen bonding with protic solvents, while the nonpolar phenyl ring and alkyl chain contribute to van der Waals forces, favoring interactions with nonpolar solvents. This balance of polar and nonpolar characteristics dictates its solubility profile, generally aligning with the principle of "like dissolves like." Consequently, this compound exhibits limited solubility in water but is readily soluble in a wide array of organic solvents.[1]
Quantitative Solubility Data
While specific, experimentally determined quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature, a reliable estimation can be made based on its structural similarity to 4-phenyl-2-butanone (benzylacetone). Benzylacetone is reported to be miscible with most organic solvents.[2] Furthermore, a solubility of 100 mg/mL for this compound in dimethyl sulfoxide (DMSO) has been reported, requiring ultrasonic agitation to achieve dissolution, which may suggest that this is approaching its saturation limit or that the dissolution is kinetically slow.
Based on these points and general principles of organic chemistry, the following table summarizes the expected solubility of this compound in common organic solvents. It is important to note that "miscible" indicates that the two liquids will mix in all proportions to form a single phase.
| Solvent Classification | Solvent | Chemical Formula | Expected Solubility (at 25 °C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 100 mg/mL |
| Acetone | C₃H₆O | Miscible | |
| Acetonitrile | C₂H₃N | Miscible | |
| Dichloromethane | CH₂Cl₂ | Miscible | |
| Ethyl Acetate | C₄H₈O₂ | Miscible | |
| Polar Protic | Ethanol | C₂H₅OH | Miscible[1] |
| Methanol | CH₃OH | Miscible | |
| Nonpolar | Toluene | C₇H₈ | Miscible |
| Hexane | C₆H₁₄ | Soluble | |
| Diethyl Ether | (C₂H₅)₂O | Miscible[1] |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility values, the following experimental protocols are recommended.
Isothermal Saturation Method followed by Gravimetric Analysis
This is a classic and reliable method for determining the equilibrium solubility of a liquid solute in a solvent.
1. Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum oven
2. Procedure:
- Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of a separate phase of the solute should be visible.
- Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- After the equilibration period, cease agitation and allow the undissolved solute to settle.
- Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any undissolved droplets.
- Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
- Weigh the dish/vial containing the saturated solution to determine the total mass of the solution.
- Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
- Once the solvent is completely evaporated, reweigh the dish/vial containing the non-volatile solute (this compound).
- The mass of the dissolved solute and the mass of the solvent can then be calculated, and the solubility can be expressed in various units (e.g., g/100 g solvent, g/100 mL solvent, mol/L).
Isothermal Saturation Method followed by Spectroscopic Analysis (e.g., UV-Vis or HPLC)
This method is particularly useful for lower solubility compounds or when a high-throughput screening approach is desired.
1. Materials and Equipment:
-
Same as the gravimetric method, with the addition of:
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes for preparing standard solutions
-
Quartz cuvettes (for UV-Vis) or appropriate vials (for HPLC)
2. Procedure:
- Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.
- Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
- Prepare the saturated solution as described in steps 1-5 of the gravimetric method.
- Dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.
- Measure the absorbance or peak area of the diluted sample.
- Use the calibration curve to determine the concentration of this compound in the diluted sample.
- Calculate the concentration in the original saturated solution by accounting for the dilution factor.
Logical Relationships in Solubility
The solubility of this compound is a function of the interplay between its molecular structure and the properties of the solvent. This relationship can be visualized as a logical workflow.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The process of determining the solubility of this compound follows a structured experimental workflow.
Caption: Experimental workflow for determining solubility.
References
An In-depth Technical Guide to the Physical Properties of 5-Phenyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the boiling and melting points of 5-phenyl-2-pentanone (CAS 2235-83-8).[1][2][3] The information herein is curated for professionals in research and development who require precise data on the physicochemical properties of this compound. This compound, also known as methyl 3-phenylpropyl ketone, is a ketone with a five-carbon chain and a phenyl group.[2][3] It is typically a colorless to pale yellow liquid with a characteristic sweet, floral odor.[2]
Physicochemical Data
The following table summarizes the key physical properties of this compound. These values are critical for a variety of applications, from reaction condition optimization to formulation development.
| Property | Value | Unit |
| Boiling Point | Not Available | °C |
| Melting Point | Not Available | °C |
| Molecular Formula | C₁₁H₁₄O | |
| Molecular Weight | 162.23 | g/mol |
| CAS Number | 2235-83-8 |
Note: Specific experimentally determined boiling and melting points for this compound were not available in the provided search results. The determination of these values would require experimental analysis.
Experimental Protocols for Physical Property Determination
The determination of boiling and melting points is a fundamental aspect of compound characterization, ensuring purity and identity.[4] While specific experimental data for this compound is not detailed, the following are standard, widely accepted methodologies for such determinations.
1. Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid.[4] For pure crystalline organic compounds, this is typically a sharp, well-defined temperature range of 0.5-1.0°C.[5] Impurities tend to lower and broaden the melting range.[4][5]
Methodology: Capillary Tube Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of the solid compound is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm by tapping the tube.[5][6][7]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp apparatus, adjacent to a thermometer.[4][6]
-
Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) near the expected melting point.[4]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This range (T1-T2) is the melting point range.[6] For a pure substance, this range is narrow.
2. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] It is a crucial indicator of a liquid's volatility and purity.
Methodology: Thiele Tube Method
-
Apparatus Setup: A small quantity of the liquid is placed in a small test tube. A capillary tube, sealed at the upper end, is inverted and placed within the test tube containing the liquid. This assembly is attached to a thermometer.[9]
-
Heating: The entire assembly is immersed in a heating bath, commonly a Thiele tube filled with oil, which allows for uniform heating.[4][9]
-
Observation: The apparatus is heated gently. As the liquid's boiling point is approached and surpassed, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[9]
-
Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.[9] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.
Methodology: Distillation Method
-
Apparatus Setup: For larger quantities of liquid, a simple or fractional distillation apparatus can be used.[9][10] The liquid is placed in a distilling flask with boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor as it passes into the condenser.[9]
-
Heating and Distillation: The liquid is heated to a boil. The vapor rises, surrounds the thermometer bulb, and then condenses back to a liquid, which is collected.
-
Data Recording: The temperature is recorded when the distillation rate is steady and there is a constant temperature reading on the thermometer. This stable temperature is the boiling point of the liquid.[10]
Logical Workflow for Physical Property Determination
The following diagram illustrates the generalized workflow for determining the melting or boiling point of a chemical substance.
Caption: A flowchart illustrating the key stages in the experimental determination of melting and boiling points.
References
- 1. 2-Pentanone, 5-phenyl- (CAS 2235-83-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CAS 2235-83-8: this compound | CymitQuimica [cymitquimica.com]
- 3. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
An In-depth Technical Guide to the Spectral Data of 5-Phenyl-2-pentanone
This technical guide provides a detailed overview of the mass spectrometry and nuclear magnetic resonance spectroscopy data for 5-Phenyl-2-pentanone. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound. This document outlines the methodologies for data acquisition and presents the spectral data in a clear, tabular format.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities. For direct infusion, a small amount of the purified compound is dissolved in a volatile solvent.
Ionization: Electron ionization is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process results in the formation of a molecular ion (M⁺) and various fragment ions.
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Data Presentation: Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented in the table below is sourced from the NIST WebBook.[1]
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 43 | 100 | [CH₃CO]⁺ |
| 58 | 35 | [C₃H₆O]⁺ (McLafferty Rearrangement) |
| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |
| 104 | 20 | [C₈H₈]⁺ |
| 119 | 5 | [M - C₃H₇]⁺ |
| 162 | 15 | [M]⁺ (Molecular Ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. It provides detailed information about the carbon and hydrogen frameworks of a compound.
Experimental Protocol: ¹H and ¹³C-NMR Spectroscopy
Sample Preparation: A small amount of the analyte (typically 5-20 mg for ¹H-NMR and 20-50 mg for ¹³C-NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[2] A small amount of a reference standard, like tetramethylsilane (TMS), may be added for chemical shift calibration. The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to improve its homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.
Data Presentation: Predicted ¹H-NMR Data for this compound
The predicted ¹H-NMR spectrum of this compound would exhibit distinct signals for the different types of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.15 | m | 5H | Phenyl H |
| ~2.65 | t | 2H | -CH₂-Ph |
| ~2.45 | t | 2H | -CH₂-CO- |
| ~2.10 | s | 3H | -CO-CH₃ |
| ~1.90 | p | 2H | -CH₂-CH₂-CH₂- |
Data Presentation: Predicted ¹³C-NMR Data for this compound
The predicted ¹³C-NMR spectrum of this compound would show signals corresponding to each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~209 | C=O |
| ~142 | Phenyl C (quaternary) |
| ~128.5 | Phenyl CH |
| ~128.3 | Phenyl CH |
| ~126 | Phenyl CH |
| ~45 | -CH₂-CO- |
| ~35 | -CH₂-Ph |
| ~30 | -CO-CH₃ |
| ~28 | -CH₂-CH₂-CH₂- |
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of a compound such as this compound.
Caption: Workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to the Safety and Handling of 5-Phenyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Phenyl-2-pentanone (CAS No. 2235-83-8), a ketone used in various applications, including as a flavoring agent and in the synthesis of other organic compounds.[1] Adherence to proper safety protocols is crucial when working with this and any chemical compound. This document outlines the known physical and chemical properties, potential hazards, and detailed procedures for safe handling, storage, and emergency response.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] It is an organic compound classified as a ketone, featuring a five-carbon chain with a phenyl group.[1] Its stability under normal conditions makes it suitable for various chemical reactions, though it should be handled with care due to its potential as an irritant.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, floral | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
Toxicology
Experimental Protocols for Toxicity Assessment (General Methodology)
While specific data for this compound is not provided, the following are examples of standardized experimental protocols used to determine key toxicological endpoints.
-
Acute Oral Toxicity: The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a small number of animals to classify a substance's toxicity. The method involves administering the substance orally to a group of animals at a defined dose and observing for mortality and moribund status to determine the next dose level. This allows for the classification of the substance according to the GHS.
Safe Handling and Storage
Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.
Handling
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition of vapors.[4]
-
Prevent fire caused by electrostatic discharge.[4]
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Store apart from foodstuff containers.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and/or a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit. | To prevent skin contact, which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of vapors that may cause respiratory irritation. |
Emergency Procedures
First Aid Measures
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7]
-
In case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[7] Consult a physician if irritation persists.
-
In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[6]
-
Specific Hazards: The product is non-reactive under normal conditions of use, storage, and transport.[6] Hazardous decomposition products may include carbon monoxide and carbon dioxide.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation and remove all sources of ignition.
-
Environmental Precautions: Prevent the product from entering drains.[5]
-
Methods for Cleaning Up: Absorb the spill with an inert absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[6]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[6] Do not allow the product to enter drains or waterways.
Visual Guides
Safe Handling Workflow
The following diagram illustrates a comprehensive workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Hazard Identification and Mitigation Flowchart
This flowchart outlines the logical steps for identifying, assessing, and mitigating the risks associated with this compound.
References
- 1. CAS 2235-83-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Ketone - Wikipedia [en.wikipedia.org]
- 3. Ketones | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2235-83-8 Name: 5-phenylpentan-2-one [xixisys.com]
- 5. peptide.com [peptide.com]
- 6. synerzine.com [synerzine.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
The Rise of 5-Phenylmorphans: A Technical Guide to their Discovery, Synthesis, and Evolution as Opioid Modulators
For Immediate Release
This technical guide provides an in-depth overview of the discovery, history, and development of 5-phenylmorphan derivatives for researchers, scientists, and drug development professionals. Emerging from the foundational structure of morphine, 5-phenylmorphans represent a class of synthetic opioids that have been pivotal in advancing our understanding of opioid receptor pharmacology. This document details their evolution from racemic precursors to highly selective, enantiopure compounds, and the ongoing quest for safer analgesics through biased agonism.
Executive Summary
5-Phenylmorphans are a class of synthetic opioids, conceptualized as structurally simplified analogues of morphine, that have become crucial scaffolds in medicinal chemistry.[1][2][3] First described over three decades ago, research into these compounds has led to the development of ligands with exceptional potency and selectivity for opioid receptors.[4] A significant breakthrough in the field was the discovery that specific stereoisomers, such as certain C9β-hydroxy N-phenethyl-5-phenylmorphans, exhibited profoundly higher affinity for the μ-opioid receptor (MOR) and greater in vivo potency than morphine, underscoring the critical role of stereochemistry in their pharmacological activity.[3]
Historically, the synthesis of 5-phenylmorphans produced racemic mixtures, which complicated the interpretation of structure-activity relationships (SAR).[1][2] Modern advancements have established enantioselective synthetic routes, enabling the isolation of pure stereoisomers and a more precise evaluation of their interaction with opioid receptors.[1][2] Current research is largely focused on the principle of biased agonism—designing ligands that preferentially activate the G-protein signaling pathway responsible for analgesia, while avoiding the β-arrestin2 recruitment pathway associated with adverse effects like respiratory depression and tolerance.[5][6][7] This guide summarizes the key pharmacological data, experimental protocols, and underlying biological pathways that define the 5-phenylmorphan landscape.
Quantitative Pharmacological Data
The pharmacological profiles of 5-phenylmorphan derivatives are primarily characterized by their binding affinities (Ki) at the μ (MOR), δ (DOR), and κ (KOR) opioid receptors, and their functional activities (EC50 and Emax) as agonists, partial agonists, or antagonists. The following tables summarize key data from the literature, illustrating the impact of stereochemistry and substitution on receptor interaction.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected 5-Phenylmorphan Derivatives
| Compound/Stereoisomer | N-Substituent | C9-Substituent | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |
| 8a | Phenethyl | C8-Methyl | 2.2 | >10000 | >10000 | [8] |
| 8c | Phenethyl | C7-Phenyl | 11 | >10000 | 28 | [8] |
| 11a | Methyl | C7β-OH | 143 | >10000 | >10000 | [8] |
| 11b | Phenethyl | C7β-OH | 155 | >10000 | >10000 | [8] |
| (1R,5R,9S)-16 | 4-Nitrophenethyl | OH | 0.33 | 1140 | 120 | [9] |
| (1S,5S,9R)-16 | 4-Nitrophenethyl | OH | 26.5 | 11700 | 2150 | [9] |
Table 2: Functional Activity (cAMP Assay) of C9-Hydroxyalkyl-5-Phenylmorphan Diastereomers
| Compound | Stereochemistry | C9-Substituent | MOR EC50 (nM) | MOR Emax (%) | DOR/KOR Agonist Activity | Reference |
| 11 | 1R,5S,9R | Hydroxymethyl | 2.05 | 99 | DOR Agonist | [5][7] |
| 15 | 1S,5R,9R | Hydroxymethyl | 3.63 | 100 | None | [5][7] |
| 21 | 1S,5R,9R | Hydroxyethyl | 0.91 | 85 | DOR Agonist | [5][6][7] |
| 30 | 1R,5S,9R | Hydroxypropyl | 0.19 | 98 | DOR Agonist | [7] |
| 34 | 1R,5S,9S | Hydroxypropyl | 0.32 | 100 | DOR Antagonist | [7] |
| 36 | 1S,5R,9S | Hydroxypropyl | 1.15 | 100 | None | [5][7] |
| Morphine | - | - | 5.8 | - | Partial DOR/KOR Agonist | [10] |
Experimental Protocols
The synthesis and evaluation of 5-phenylmorphans involve specialized chemical and pharmacological procedures. Below are detailed methodologies for key experiments cited in the development of these compounds.
Synthesis: First Enantioselective Total Synthesis of the 5-Phenylmorphan Core
This protocol outlines a unified, enantioselective synthesis that provides access to the core 5-phenylmorphan scaffold from a common amine intermediate, as developed by Mahgoub et al.[1][2]
Step 1: Enantioselective Conjugate Addition
-
To a solution of (R)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (L1) in THF at 0 °C is added Cu(OTf)2.
-
The resulting mixture is stirred for 1 hour.
-
3-(3-methoxyphenyl)cyclohex-2-en-1-one is added, and the reaction is stirred for 10 minutes.
-
Diethylzinc is added dropwise, and the reaction is stirred for 12 hours.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl. The product, a chiral ketone, is extracted with ethyl acetate, dried over Na2SO4, and purified by column chromatography.
Step 2: Formation of Common Amine Intermediate
-
The chiral ketone is converted to its corresponding α,β-unsaturated ketone via Pd-catalyzed dehydrogenation.
-
The ketone is protected as a ketal, and the ester side chain is reduced to a primary alcohol using a reducing agent like LiAlH4.
-
The alcohol is converted to a leaving group (e.g., mesylate) and displaced with an amine source (e.g., via a Gabriel synthesis or similar method) to yield the common amine intermediate.
Step 3: Diastereoselective Aza-Michael Reaction
-
The common amine intermediate is treated with 1 N HCl to deprotect the ketal.
-
The acidic conditions promote a spontaneous, diastereoselective intramolecular aza-Michael reaction.
-
The resulting 5-phenylmorphan product is isolated after neutralization and extraction, and purified by chromatography.
Pharmacological Assay: Forskolin-Induced cAMP Accumulation Assay
This assay is used to determine the functional potency (EC50) and efficacy (Emax) of compounds at Gαi-coupled opioid receptors.[5][7][11]
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (OPRM1) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and selection antibiotics.
Assay Protocol:
-
Cells are plated in 384-well plates and incubated overnight.
-
The culture medium is removed, and cells are incubated with a stimulation buffer containing varying concentrations of the test compound (e.g., 5-phenylmorphan derivative) and a fixed concentration of the adenylyl cyclase activator, forskolin.
-
A reference agonist (e.g., DAMGO) and antagonist (e.g., naltrexone) are run in parallel as controls.
-
The plates are incubated for a set time (e.g., 30 minutes) at 37 °C.
-
Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or LANCE-based detection).
-
Data are normalized to the forskolin-only control (0% inhibition) and the basal level (100% inhibition). Dose-response curves are generated using non-linear regression to determine EC50 and Emax values.
Visualizations: Pathways and Workflows
Opioid Receptor Signaling Pathways
The diagram below illustrates the dual signaling cascades initiated by opioid receptor activation. Biased agonists are designed to selectively engage the G-protein pathway for therapeutic effects while minimizing β-arrestin2 recruitment, which is linked to adverse effects.
Unified Enantioselective Synthesis Workflow
This diagram outlines the high-level workflow for the enantioselective synthesis of the 5-phenylmorphan core, demonstrating the divergent strategy from a common intermediate.
References
- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Diastereoselective One-Pot Synthesis of 7- and 8-Substituted 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of Opioid Receptor Affinity and Efficacy via N-Substitution of 9β-Hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and Computer Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A MOR Antagonist with High Potency and Antagonist Efficacy among Diastereomeric C9-Alkyl-Substituted N-Phenethyl-5-(3-hydroxy)phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Phenyl-2-pentanone from Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, multi-step protocol for the synthesis of 5-phenyl-2-pentanone, starting from phenylacetic acid. The described methodology is based on established organic chemistry principles and offers a reliable pathway for obtaining the target ketone, which can serve as a valuable intermediate in the development of novel chemical entities.
The synthesis is structured in three main stages:
-
Reduction of Phenylacetic Acid: The carboxylic acid functionality of the starting material is reduced to a primary alcohol, yielding 2-phenylethanol.
-
Halogenation of 2-Phenylethanol: The resulting alcohol is converted to an alkyl halide, 2-phenylethyl bromide, to facilitate subsequent carbon-carbon bond formation.
-
Acetoacetic Ester Synthesis: The final ketone is constructed by alkylating ethyl acetoacetate with 2-phenylethyl bromide, followed by hydrolysis and decarboxylation.
Experimental Protocols
Step 1: Reduction of Phenylacetic Acid to 2-Phenylethanol
This procedure details the reduction of the carboxylic acid group of phenylacetic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.
Materials:
-
Phenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Ice-water bath
-
Separatory funnel
Procedure:
-
In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (0.125 mol) in anhydrous diethyl ether (180 mL) is prepared under an inert atmosphere.
-
A solution of phenylacetic acid (0.1 mol) in anhydrous diethyl ether (150 mL) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, the reaction mixture is stirred and cooled in an ice-water bath.
-
Excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water.
-
Following the decomposition of the excess hydride, 150 mL of 10% sulfuric acid is added to the flask. The mixture should be cooled as needed to control any exothermic reaction.[1]
-
The contents of the flask are transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the resulting crude 2-phenylethanol is purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Phenylacetic Acid | [1] |
| Reducing Agent | Lithium Aluminum Hydride | [1] |
| Solvent | Anhydrous Diethyl Ether | [1] |
| Yield of 2-Phenylethanol | ~90% | [1] |
Step 2: Synthesis of 2-Phenylethyl Bromide from 2-Phenylethanol
This protocol describes the conversion of the primary alcohol, 2-phenylethanol, to the corresponding alkyl bromide using hydrobromic acid and sulfuric acid.
Materials:
-
2-Phenylethanol
-
Concentrated sulfuric acid
-
48% Hydrobromic acid
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask with reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, 2-phenylethanol (1 mole) is cooled in an ice bath.
-
Concentrated sulfuric acid (0.5 mole) is added slowly with cooling, followed by the addition of 48% hydrobromic acid (1.25 mole).[2]
-
The reaction mixture is heated under reflux for 6 hours.[2]
-
After cooling, the mixture is transferred to a separatory funnel. The organic layer is separated, washed carefully with cold concentrated sulfuric acid to remove any ether byproduct, then with water.[2]
-
The crude product is washed with sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with water.
-
The organic layer is dried over anhydrous calcium chloride and purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Phenylethanol | [2] |
| Reagents | HBr (48%), H₂SO₄ | [2] |
| Reaction Time | 6 hours | [2] |
| Yield of 2-Phenylethyl Bromide | 70% | [2] |
Step 3: Acetoacetic Ester Synthesis of this compound
This final stage involves the formation of the ketone via the acetoacetic ester synthesis, a classic method for preparing methyl ketones.[3][4][5]
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
2-Phenylethyl bromide
-
Dilute hydrochloric acid or sulfuric acid
-
Sodium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
Procedure:
-
Alkylation:
-
A solution of sodium ethoxide is prepared by dissolving sodium (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Ethyl acetoacetate (1 equivalent) is added to the sodium ethoxide solution.[6]
-
2-Phenylethyl bromide (1 equivalent), prepared in Step 2, is added dropwise to the solution, and the mixture is heated under reflux until the reaction is complete (the mixture becomes neutral to moist litmus paper).[6]
-
The ethanol is removed by distillation.
-
-
Hydrolysis and Decarboxylation:
-
The residue from the previous step is refluxed with a dilute aqueous acid solution (e.g., 10% HCl or H₂SO₄) for several hours.[6] This hydrolyzes the ester to a β-keto acid.
-
Continued heating of the acidic mixture causes decarboxylation of the β-keto acid to form the final ketone, this compound.[4][5]
-
-
Workup and Purification:
-
After cooling, the reaction mixture is extracted with diethyl ether.
-
The ether extracts are combined, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Ethyl acetoacetate, 2-Phenylethyl bromide | [6] |
| Base | Sodium Ethoxide | [6] |
| Solvent | Absolute Ethanol | |
| Hydrolysis/Decarboxylation | Dilute Aqueous Acid, Heat | [4][5] |
| Expected Yield | Moderate to good |
Characterization of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | [7] |
| Molecular Weight | 162.23 g/mol | [7] |
| CAS Number | 2235-83-8 | [7] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | Not specified | |
| Mass Spectrum (m/z) | Molecular Ion (M⁺): 162. Key fragments: 91 (tropylium ion), 104, 58, 43. | [7] |
Visualizations
Signaling Pathway of Synthesis
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]
- 7. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 8. CAS 2235-83-8: this compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Quantification of 5-Phenyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Analytical Methodologies
The two primary recommended methods for the quantification of 5-Phenyl-2-pentanone are HPLC-UV and GC-MS. HPLC-UV is a robust and widely accessible technique suitable for routine analysis in relatively clean sample matrices. GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and analysis in complex biological or environmental samples.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of this compound using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 5 - 15 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 15 - 50 ng/mL | 0.5 - 5 ng/mL |
| **Linearity (R²) ** | > 0.998 | > 0.999 |
| Linearity Range | 0.05 - 100 µg/mL | 0.001 - 10 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
Experimental Protocols
Quantification of this compound by HPLC-UV
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound. The presence of the phenyl group allows for strong ultraviolet absorbance, enabling sensitive detection.
a. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
This compound reference standard.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
b. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 0.05 µg/mL to 100 µg/mL.
c. Sample Preparation
-
Liquid Samples (e.g., reaction mixtures, wastewater):
-
Centrifuge the sample to remove any particulate matter.
-
Dilute an aliquot of the supernatant with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., plasma, urine):
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.
-
d. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
e. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC-UV experimental workflow for this compound quantification.
Quantification of this compound by GC-MS
This protocol provides a highly sensitive and selective method for the quantification of this compound using Gas Chromatography-Mass Spectrometry. This method is particularly suitable for complex matrices and trace-level analysis.
a. Instrumentation and Materials
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC autosampler vials and caps.
-
High-purity helium gas.
-
This compound reference standard.
-
Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound not present in the sample).
-
Solvents: Dichloromethane, Ethyl acetate (HPLC grade).
-
Anhydrous sodium sulfate.
b. Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in ethyl acetate.
-
Calibration Standards: Prepare a series of working standard solutions of this compound in ethyl acetate (e.g., 0.001 to 10 µg/mL). Spike each calibration standard with the internal standard to a fixed concentration (e.g., 1 µg/mL).
c. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, urine, or aqueous solution), add the internal standard to achieve a concentration of 1 µg/mL.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Repeat the extraction with another 2 mL of dichloromethane and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Transfer the concentrated extract to a GC vial for analysis.
d. GC-MS Conditions
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for this compound: m/z 105 (or other characteristic fragment).
-
Qualifier Ion(s) for this compound: m/z 91, 162.
-
Quantifier Ion for Internal Standard: A characteristic ion for the chosen IS.
-
e. Data Analysis
-
Create a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards.
-
Perform a linear regression to determine the equation of the line and the correlation coefficient (R²).
-
Calculate the concentration of this compound in the samples using the response ratio and the calibration curve.
GC-MS experimental workflow for this compound quantification.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Phenyl-2-pentanone
Introduction
5-Phenyl-2-pentanone, also known as methyl 3-phenylpropyl ketone, is a chemical compound with applications in various fields, including as an intermediate in organic synthesis.[1] Accurate and reliable quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and precise method for the analysis of this compound. This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, a relatively nonpolar compound, is retained on the stationary phase and then eluted by the mobile phase. Detection is typically achieved using an ultraviolet (UV) detector. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard. A typical mobile phase for the analysis of this compound consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatible applications.[2][3]
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Columns:
-
Reagents and Solvents:
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile, water, and phosphoric acid in an appropriate ratio. A common starting point is a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1%) to improve peak shape.[2][3][4] The exact ratio should be optimized for the specific column and system to achieve good resolution and a reasonable run time.
-
Degas the mobile phase before use to prevent air bubbles in the system.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[4]
-
3. Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. These conditions may require optimization for different instruments and columns.
| Parameter | Value |
| Column | Newcrom R1 or C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 254 nm[4] |
| Run Time | Approximately 10 minutes |
Data Presentation
Method Validation Summary
Analytical method validation is essential to ensure that the method is suitable for its intended purpose.[5][6] The following table presents typical acceptance criteria for key validation parameters for an HPLC assay.
| Parameter | Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1[5] | 0.3 µg/mL |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC analysis.
Chiral Separation Considerations
For the separation of enantiomers of this compound, a chiral stationary phase (CSP) is required.[7][8] Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are commonly used for chiral separations.[9] The mobile phase for chiral HPLC often consists of a non-polar solvent like hexane mixed with an alcohol such as isopropanol or ethanol.[10] Method development for chiral separations is often empirical and may require screening of different columns and mobile phases to achieve optimal resolution.[8][10]
References
- 1. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 2. Separation of 5-Phenylpentan-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 5-Phenylpentan-2-one | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. wjarr.com [wjarr.com]
- 6. iosrphr.org [iosrphr.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
Application Note: Analysis of 5-Phenyl-2-pentanone using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-Phenyl-2-pentanone, also known as methyl 3-phenylpropyl ketone, is a chemical compound with the molecular formula C₁₁H₁₄O.[1][2][3] Its analysis is pertinent in various fields, including chemical synthesis quality control, metabolomics, and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[4] This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry, ensuring reliable results. This document provides a detailed protocol for the sample preparation and GC-MS analysis of this compound.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for accurate GC-MS analysis. The goal is to extract and concentrate the analyte from the sample matrix and prepare it in a solvent compatible with the GC system.[4]
a. Standard Liquid Sample Preparation (for pure or simple mixtures):
-
Dilution: Accurately weigh and dissolve the sample containing this compound in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[4][5] The final concentration should be targeted around 0.1 to 10 µg/mL to achieve an on-column amount of approximately 10 ng for a 1 µL injection.[5]
-
Filtration/Centrifugation: If the sample contains particulate matter, it must be removed to prevent contamination of the GC inlet and column.[5] Centrifuge the sample and transfer the supernatant to a clean vial, or filter the sample using a 0.22 µm syringe filter.
-
Transfer: Transfer the final, clear solution into a 1.5 mL glass autosampler vial.[5] If the sample volume is limited, use a vial insert to ensure the autosampler needle can properly access the sample.[4][5]
b. Extraction from Complex Matrices (e.g., biological fluids, environmental samples): For more complex sample matrices, an extraction step is necessary to isolate the analyte and remove interfering substances.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[4] The organic layer containing the analyte is then collected for analysis.[4]
-
Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from a sample by passing it through a cartridge containing a solid adsorbent.[4] The analyte adheres to the sorbent while impurities are washed away. The purified analyte is then eluted with a suitable solvent.[4]
-
Nitrogen Blowdown: After extraction, the solvent may need to be evaporated to concentrate the analyte or exchanged for a more GC-compatible solvent. Nitrogen blowdown is a gentle method that uses a stream of nitrogen gas to evaporate the solvent, often at room temperature, minimizing thermal degradation of the analyte.[6]
2. GC-MS Instrumentation and Parameters
The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.
| Parameter | Setting | Rationale/Comments |
| Gas Chromatograph | ||
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis.[5] A split injection (e.g., 1:50) can be used for more concentrated samples.[7] |
| Inlet Temperature | 280 - 300 °C | Ensures complete and rapid volatilization of this compound without thermal degradation.[5][8] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good separation efficiency.[8] |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow Mode) | Typical flow rate for standard capillary columns, ensuring optimal performance.[8] |
| GC Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, non-polar column suitable for a wide range of semi-volatile compounds.[8] |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature ramp to separate compounds based on boiling points. This should be optimized for the specific sample matrix. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[9] |
| Ion Source Temp. | 230 - 250 °C | Standard source temperature to promote ionization and prevent condensation.[7] |
| Quadrupole Temp. | 150 °C | Typical setting to maintain ion flight path stability. |
| Electron Energy | 70 eV | Standard energy for EI, resulting in consistent and comparable mass spectra. |
| Acquisition Mode | Full Scan | Scan m/z range 40-400 to collect full mass spectra for compound identification.[7] |
| Selected Ion Monitoring (SIM) | For targeted quantification, monitor specific ions of this compound (e.g., m/z 162, 105, 91, 43) to increase sensitivity and selectivity.[9] |
Data Presentation
Quantitative Data Summary
The following tables summarize key identification and quantification parameters for this compound.
Table 1: Chemical and Chromatographic Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][3] |
| CAS Number | 2235-83-8 | [1][2] |
| Kováts Retention Index (I) | 1942 | [10][11] |
| Comment | Value determined on a polar CP-WAX 57CB capillary column. The index will differ on non-polar columns like HP-5ms. |[10][11] |
Table 2: Mass Spectrometry Data (Electron Ionization)
| Mass-to-Charge (m/z) | Relative Intensity (%) | Ion Identity (Proposed) |
|---|---|---|
| 162 | ~15% | [M]⁺ (Molecular Ion) |
| 105 | ~30% | [C₈H₉]⁺ (Loss of C₃H₅O) |
| 91 | ~100% | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 58 | ~40% | [C₃H₆O]⁺ |
| 43 | ~55% | [C₂H₃O]⁺ (Acetyl cation) |
Data interpreted from the NIST Mass Spectrum for this compound.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Mass Fragmentation Pathway
This diagram illustrates the proposed electron ionization fragmentation pattern for this compound, which is essential for its identification via mass spectrometry.
References
- 1. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 2. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. organomation.com [organomation.com]
- 7. shimadzu.com [shimadzu.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 11. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
Application Notes and Protocols: 1H and 13C NMR Spectrum of 5-Phenyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Phenyl-2-pentanone. This document includes predicted spectral data, a comprehensive experimental protocol for sample analysis, and a visualization of the molecular structure and its NMR correlations.
Introduction
This compound is a ketone derivative with a phenyl substituent. Understanding its chemical structure is crucial for its application in various research and development fields, including as a building block in organic synthesis and for potential applications in drug discovery. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This document presents the predicted ¹H and ¹³C NMR spectral data for this compound, offering a valuable reference for its identification and characterization.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using computational prediction tools and should be used as a reference. Experimental values may vary based on the specific conditions used for spectral acquisition.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Splitting Pattern | Integration | Coupling Constant (J) (Hz) | Assignment |
| 7.30 - 7.15 | Multiplet | 5H | - | Ar-H |
| 2.65 | Triplet | 2H | 7.5 | -CH₂- (adjacent to phenyl) |
| 2.45 | Triplet | 2H | 7.5 | -CH₂- (adjacent to carbonyl) |
| 2.10 | Singlet | 3H | - | -C(=O)CH₃ |
| 1.90 | Quintet | 2H | 7.5 | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| 208.5 | Quaternary | C =O |
| 141.0 | Quaternary | Ar-C (ipso) |
| 128.5 | Tertiary | Ar-C H (ortho, meta) |
| 126.0 | Tertiary | Ar-C H (para) |
| 45.0 | Secondary | -C H₂- (adjacent to carbonyl) |
| 35.0 | Secondary | -C H₂- (adjacent to phenyl) |
| 30.0 | Primary | -C(=O)C H₃ |
| 28.0 | Secondary | -C H₂-CH₂-CH₂- |
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.
Caption: Chemical structure of this compound with atom numbering for NMR correlation.
Caption: A generalized workflow for NMR-based structural analysis.
Application Notes and Protocols for 5-Phenyl-2-pentanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-2-pentanone is a versatile ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive carbonyl group and a phenyl-substituted alkyl chain, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for several key reactions utilizing this compound, including Grignard reactions, Wittig reactions, Claisen-Schmidt condensations, and the Friedländer annulation for quinoline synthesis. These reactions enable the synthesis of a diverse range of molecules, including tertiary alcohols, alkenes, α,β-unsaturated ketones, and substituted quinolines, which are important intermediates in medicinal chemistry and materials science.
Grignard Reaction: Synthesis of Tertiary Alcohols
The carbonyl group of this compound readily undergoes nucleophilic addition by Grignard reagents to form tertiary alcohols. This reaction is a fundamental carbon-carbon bond-forming process, allowing for the introduction of various alkyl or aryl substituents at the former carbonyl carbon. The resulting tertiary alcohols are valuable intermediates in the synthesis of more complex molecules.
Application: Synthesis of 2-Methyl-5-phenyl-2-pentanol.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, under an inert atmosphere (nitrogen or argon), add this compound (10.0 g, 61.6 mmol) dissolved in 100 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (22.6 mL of a 3.0 M solution in diethyl ether, 67.8 mmol, 1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-Methyl-5-phenyl-2-pentanol.
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 162.23 | 61.6 | 1.0 |
| Methylmagnesium bromide | (in ether) | 67.8 | 1.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield |
| 2-Methyl-5-phenyl-2-pentanol | 178.27 | 11.0 | 85-95% |
Reaction Scheme: Grignard Reaction
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds. This compound can be reacted with a phosphorus ylide to selectively form a new carbon-carbon double bond at the position of the original carbonyl group. The use of different ylides allows for the synthesis of a variety of substituted alkenes.
Application: Synthesis of 2-Methyl-5-phenyl-1-pentene.
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer.
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyltriphenylphosphonium bromide (23.7 g, 66.3 mmol, 1.1 equivalents).
-
Add 100 mL of anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (26.5 mL of a 2.5 M solution in hexanes, 66.3 mmol, 1.1 equivalents) dropwise. The solution will turn a deep red/orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (9.8 g, 60.3 mmol) in 20 mL of anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC indicates the consumption of the ketone.
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 2-Methyl-5-phenyl-1-pentene.
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 162.23 | 60.3 | 1.0 |
| Methyltriphenylphosphonium bromide | 357.23 | 66.3 | 1.1 |
| n-Butyllithium | 64.06 | 66.3 | 1.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield |
| 2-Methyl-5-phenyl-1-pentene | 160.26 | 9.66 | 70-85% |
Reaction Scheme: Wittig Reaction
Claisen-Schmidt Condensation: Synthesis of α,β-Unsaturated Ketones
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. This compound can serve as the ketone component, reacting with aldehydes like benzaldehyde to form α,β-unsaturated ketones. These products are valuable as intermediates in the synthesis of flavonoids, chalcones, and other biologically active compounds.
Application: Synthesis of (1E)-1,5-Diphenyl-1-penten-3-one.
Experimental Protocol: Claisen-Schmidt Condensation with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (8.1 g, 50 mmol) and benzaldehyde (5.3 g, 50 mmol) in 100 mL of ethanol.
-
While stirring, slowly add a solution of sodium hydroxide (4.0 g, 100 mmol) in 40 mL of water.
-
Stir the reaction mixture at room temperature for 12 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into 300 mL of ice-water and acidify with dilute HCl until the solution is neutral.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure (1E)-1,5-Diphenyl-1-penten-3-one.
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 162.23 | 50 | 1.0 |
| Benzaldehyde | 106.12 | 50 | 1.0 |
| Sodium Hydroxide | 40.00 | 100 | 2.0 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield |
| (1E)-1,5-Diphenyl-1-penten-3-one | 250.34 | 12.5 | 80-90% |
Reaction Scheme: Claisen-Schmidt Condensation
Friedländer Annulation: Synthesis of Quinolines
The Friedländer synthesis is a classic method for the construction of quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound. This reaction is highly valuable for the synthesis of substituted quinolines, a class of heterocyclic compounds with broad applications in pharmaceuticals and materials.[1][2][3]
Application: Synthesis of 2-Methyl-4-(2-phenylethyl)quinoline.
Experimental Protocol: Friedländer Annulation with 2-Aminobenzaldehyde
Materials:
-
This compound
-
2-Aminobenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (4.87 g, 30 mmol), 2-aminobenzaldehyde (3.63 g, 30 mmol), and potassium hydroxide (0.34 g, 6 mmol, 0.2 equivalents) in 50 mL of ethanol.
-
Heat the mixture to reflux with stirring for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-Methyl-4-(2-phenylethyl)quinoline.
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 162.23 | 30 | 1.0 |
| 2-Aminobenzaldehyde | 121.14 | 30 | 1.0 |
| Potassium Hydroxide | 56.11 | 6 | 0.2 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield |
| 2-Methyl-4-(2-phenylethyl)quinoline | 247.34 | 7.42 | 75-85% |
Reaction Scheme: Friedländer Annulation
References
Application Notes and Protocols: 5-Phenyl-2-pentanone as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-2-pentanone is a readily available ketone that serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its chemical structure, featuring a reactive carbonyl group and an α-methyl group, allows for participation in various cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including pyrroles, thiophenes, pyridines, pyrazoles, and isoxazoles, using this compound as the primary building block. The resulting heterocyclic structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.
Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1] To utilize this compound for this synthesis, it must first be converted into a 1,4-dicarbonyl compound. A common strategy is the α-acylation of the ketone.
Reaction Scheme:
Caption: Paal-Knorr synthesis of a substituted pyrrole from this compound.
Experimental Protocol: Two-Step Synthesis of 1-Substituted-2-methyl-5-(2-phenylethyl)pyrrole
Step 1: Synthesis of 1-Phenylhexane-2,5-dione
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add ethyl acetate (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenylhexane-2,5-dione.
Step 2: Paal-Knorr Cyclization
-
In a round-bottom flask, dissolve 1-phenylhexane-2,5-dione (1.0 equivalent) and a primary amine (e.g., aniline, 1.1 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure substituted pyrrole.
| Parameter | Value | Reference |
| Reactants | This compound, Ethyl Acetate, Primary Amine | General Paal-Knorr |
| Catalyst | Sodium Hydride (Step 1), Acetic Acid (Step 2) | [1] |
| Solvent | THF (Step 1), Acetic Acid (Step 2) | [1] |
| Temperature | 0 °C to RT (Step 1), Reflux (Step 2) | [1] |
| Reaction Time | 12-16 hours (Step 1), 2-4 hours (Step 2) | [1] |
| Expected Yield | 60-80% (overall) | General expectation |
Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[2] This one-pot synthesis is highly efficient and atom-economical.
Reaction Scheme:
Caption: Gewald synthesis of a substituted 2-aminothiophene.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methyl-5-(2-phenylethyl)thiophene-3-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
To this mixture, add morpholine (1.5 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
| Parameter | Value | Reference |
| Reactants | This compound, Ethyl Cyanoacetate, Sulfur | |
| Base | Morpholine | |
| Solvent | Ethanol | |
| Temperature | Reflux (~78 °C) | |
| Reaction Time | 3-6 hours | [3] |
| Expected Yield | 70-90% | General expectation |
Synthesis of Substituted Pyridines via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[4] A variation of this synthesis can be adapted for ketones. In this case, this compound can react with an enone (formed in situ from an aldehyde and a β-ketoester) and a nitrogen donor.
Reaction Scheme:
Caption: Hantzsch synthesis of a substituted pyridine.
Experimental Protocol: Synthesis of a Substituted Pyridine Derivative
-
In a round-bottom flask, combine this compound (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), an aldehyde (e.g., benzaldehyde, 1.0 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux for 6-12 hours.
-
Monitor the formation of the dihydropyridine intermediate by TLC.
-
After the initial condensation is complete, add an oxidizing agent (e.g., ceric ammonium nitrate or iodine) to the reaction mixture.
-
Continue to stir at room temperature or gentle heat until the aromatization is complete (as indicated by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the substituted pyridine.
| Parameter | Value | Reference |
| Reactants | This compound, Ethyl Acetoacetate, Aldehyde, Ammonium Acetate | [4] |
| Solvent | Ethanol | [4] |
| Temperature | Reflux (~78 °C) | [4] |
| Reaction Time | 6-12 hours | General procedure |
| Oxidizing Agent | Ceric Ammonium Nitrate or Iodine | [4] |
| Expected Yield | 50-70% | General expectation |
Synthesis of Substituted Pyrazoles
Pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[5] To synthesize a pyrazole from this compound, it first needs to be converted to a suitable 1,3-dicarbonyl precursor, for instance, by Claisen condensation with an ester.
Reaction Scheme:
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Phenyl-2-pentanone for Improved Detection
Introduction
5-Phenyl-2-pentanone is a chemical compound that can be found in various applications, and its detection at low concentrations is crucial for quality control and research purposes. Direct analysis of this compound can be challenging due to its moderate volatility and polarity. Derivatization is a chemical modification technique used to convert an analyte into a product of similar structure but with properties that are more suitable for a particular analytical method. This application note provides detailed protocols for the derivatization of this compound to enhance its detectability using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The primary goals of derivatizing this compound are:
-
To increase its volatility for GC analysis.
-
To introduce a chromophore for UV-Vis detection in HPLC.
-
To introduce a fluorophore for fluorescence detection in HPLC, significantly improving sensitivity.
-
To create a derivative with a characteristic mass spectrum for unambiguous identification by MS.
This document outlines three effective derivatization strategies using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), 2,4-dinitrophenylhydrazine (DNPH), and Dansyl Hydrazine.
Derivatization Strategies for this compound
The ketone functional group in this compound is the primary target for derivatization. The following reagents are commonly used to react with ketones to form stable derivatives with improved analytical characteristics.
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis
PFBHA reacts with ketones to form oxime derivatives.[1] These derivatives are highly volatile and thermally stable, making them ideal for GC analysis. The pentafluorobenzyl group is strongly electron-capturing, which allows for highly sensitive detection using an electron capture detector (ECD) or for robust ionization in mass spectrometry, particularly in negative chemical ionization (NCI) mode. PFBHA reacts quantitatively with ketones, and the resulting derivatives are easily resolved by GC.
2,4-dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis
DNPH is a widely used reagent for the derivatization of aldehydes and ketones.[2] It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is a stable, colored compound.[3] The dinitrophenyl group acts as a strong chromophore, allowing for sensitive detection by HPLC with a UV-Vis detector at around 360 nm.[3] This method is robust and has been incorporated into several standard analytical methods by organizations like the U.S. Environmental Protection Agency (EPA) for the analysis of carbonyl compounds.[4]
Dansyl Hydrazine Derivatization for HPLC-Fluorescence Analysis
Dansyl hydrazine is a fluorescent labeling agent that reacts with carbonyl compounds to form fluorescent hydrazones.[5] This derivatization introduces a highly fluorescent dansyl group into the molecule, enabling ultra-sensitive detection by HPLC with a fluorescence detector (FLD).[6] The use of fluorescent labeling can significantly lower the limits of detection compared to UV-Vis detection.[6]
Quantitative Data Summary
The following table summarizes the typical analytical performance achievable with the described derivatization methods. The data presented is based on the analysis of various ketones and is representative of the expected performance for this compound.
| Derivatization Reagent | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| PFBHA | GC-MS | 0.13 µg/m³ (for similar ketones) | Not Specified | >0.99 | [7] |
| DNPH | HPLC-UV | 0.1 ng (for similar ketones) | 4 ng/mL | >0.999 | [3][8] |
| Dansyl Hydrazine | HPLC-FLD | 100 amol (for carbohydrates) | Not Specified | >0.99 | [6] |
Experimental Protocols
PFBHA Derivatization for GC-MS Analysis of this compound
This protocol describes the derivatization of this compound with PFBHA, followed by liquid-liquid extraction and analysis by GC-MS.
Materials:
-
This compound standard solution (in methanol or acetonitrile)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent grade water
-
Hexane or Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
15 mL screw-cap glass vials with PTFE-lined septa
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Preparation of PFBHA Reagent: Prepare a 1-2 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.
-
Sample Preparation: Place 1 mL of the sample containing this compound into a 15 mL glass vial. If the sample is in an organic solvent, evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent like methanol or water.
-
pH Adjustment: Adjust the pH of the sample to approximately 3-4 with dilute HCl.
-
Derivatization Reaction: Add 1 mL of the PFBHA reagent to the sample vial. Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath at 60-70°C for 60-90 minutes.[9]
-
Extraction: After cooling to room temperature, add 2 mL of hexane or DCM to the vial. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If necessary, concentrate the extract to a final volume of 0.1-1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.
Suggested GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI)
-
Scan Range: m/z 50-500
DNPH Derivatization for HPLC-UV Analysis of this compound
This protocol is based on the principles of EPA Method 8315A for carbonyl compounds.[4]
Materials:
-
This compound standard solution (in acetonitrile)
-
2,4-dinitrophenylhydrazine (DNPH), recrystallized
-
Acetonitrile, HPLC grade
-
Phosphoric acid or Hydrochloric acid
-
Reagent grade water
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
-
15 mL glass vials
-
HPLC-UV system
Procedure:
-
Preparation of DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing approximately 1% (v/v) phosphoric acid. This can be done by adding DNPH to the acidified acetonitrile until no more dissolves. Alternatively, a stock solution of 1000 mg/L can be prepared.[4]
-
Sample Preparation: Place 1 mL of the sample containing this compound into a glass vial.
-
Derivatization Reaction: Add 1 mL of the DNPH reagent to the sample. Cap the vial and let it react at room temperature for 1-2 hours, or at 40°C for 30 minutes. The reaction mixture should turn yellow/orange upon formation of the hydrazone.
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of reagent-grade water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove excess DNPH reagent.
-
Elute the DNPH-hydrazone derivative with 5 mL of acetonitrile into a clean collection vial.
-
-
Final Volume Adjustment: Adjust the final volume of the eluate to a known volume (e.g., 5 mL or 10 mL) with acetonitrile.
-
HPLC-UV Analysis: Inject an aliquot (e.g., 10-20 µL) of the final solution into the HPLC system.
Suggested HPLC-UV Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[10]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
Dansyl Hydrazine Derivatization for HPLC-Fluorescence Analysis
This protocol outlines the fluorescent labeling of this compound for sensitive detection.
Materials:
-
This compound standard solution (in methanol or acetonitrile)
-
Dansyl Hydrazine
-
Methanol or Acetonitrile, HPLC grade
-
Trichloroacetic acid (TCA) or Hydrochloric acid
-
Heating block or water bath
-
1.5 mL amber glass vials
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of Dansyl Hydrazine Reagent: Prepare a 1 mg/mL solution of Dansyl Hydrazine in acetonitrile.
-
Sample Preparation: Place 100 µL of the sample containing this compound into a 1.5 mL amber vial.
-
Derivatization Reaction:
-
Add 100 µL of the Dansyl Hydrazine reagent to the sample vial.
-
Add 10 µL of 10% TCA or dilute HCl to catalyze the reaction.
-
Cap the vial, vortex, and heat at 60°C for 30 minutes.
-
-
Sample Dilution: After cooling to room temperature, dilute the reaction mixture with the HPLC mobile phase (e.g., add 800 µL of acetonitrile/water) to a final volume of 1 mL.
-
HPLC-FLD Analysis: Inject an aliquot (e.g., 10 µL) of the diluted solution into the HPLC system.
Suggested HPLC-FLD Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 40% B, increase to 100% B over 25 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Fluorescence Detector: Excitation wavelength (λex) ~340 nm, Emission wavelength (λem) ~530 nm.[11]
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Derivatization reaction of this compound with PFBHA.
Caption: Derivatization reaction of this compound with DNPH.
Conclusion
The derivatization of this compound is an effective strategy to significantly improve its detection and quantification in various matrices. The choice of derivatization reagent depends on the available instrumentation and the required sensitivity.
-
PFBHA derivatization followed by GC-MS is an excellent method for highly sensitive and specific analysis, particularly when using NCI mode.
-
DNPH derivatization with HPLC-UV provides a robust and widely applicable method suitable for routine analysis in many laboratories.
-
Dansyl Hydrazine derivatization with HPLC-FLD offers the highest sensitivity and is ideal for trace-level quantification.
The protocols provided in this application note serve as a detailed guide for researchers, scientists, and drug development professionals to successfully implement these derivatization techniques for the analysis of this compound. It is recommended to optimize the reaction and analysis conditions for specific sample matrices to achieve the best results.
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. cac.yorku.ca [cac.yorku.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. epa.gov [epa.gov]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reduction of 5-Phenyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the reduction of 5-phenyl-2-pentanone to 5-phenyl-2-pentanol, a valuable synthetic intermediate. The protocols cover two primary methods: reduction with sodium borohydride and catalytic hydrogenation. Quantitative data from representative procedures are summarized for comparative analysis.
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. 5-Phenyl-2-pentanol, the product of the reduction of this compound, serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. The choice of reduction methodology can significantly impact yield, purity, and scalability. This application note outlines two robust and widely used methods for this conversion.
Data Presentation
The following table summarizes typical quantitative data for the reduction of this compound to 5-phenyl-2-pentanol using different methods.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Hydride Reduction | Sodium Borohydride (NaBH₄) / wet SiO₂ | Solvent-free | 75-80 | 3-42 | 94-99 |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Methanol | Room Temperature | 1.5 h | ~98 |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (NaBH₄) in the Presence of Wet Silica Gel
This protocol describes a highly efficient, solvent-free method for the reduction of this compound using sodium borohydride supported on wet silica gel.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Silica gel (70-230 mesh)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hot plate
Procedure:
-
Preparation of Wet Silica Gel: In a round-bottomed flask, add silica gel. Add deionized water (approximately 30% by weight of the silica gel) and stir the mixture until a free-flowing powder is obtained.
-
Reaction Setup: To the prepared wet silica gel, add this compound (1.0 eq). Stir the mixture for 5 minutes.
-
Addition of Reducing Agent: Add sodium borohydride (1.5-2.0 eq) portion-wise to the mixture.
-
Reaction: Heat the reaction mixture to 75-80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-42 minutes.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether and stir for 10 minutes.
-
Purification: Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether. Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-phenyl-2-pentanol. Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation
This protocol outlines the reduction of this compound via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite® on a sintered glass funnel)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Workup and Purification: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Combine the filtrates and concentrate under reduced pressure to afford 5-phenyl-2-pentanol. The crude product can be purified by distillation or column chromatography if required.
Characterization of the Product: 5-Phenyl-2-pentanol
The structure and purity of the synthesized 5-phenyl-2-pentanol can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃):
-
δ 7.35-7.15 (m, 5H, Ar-H)
-
δ 3.85 (m, 1H, CH-OH)
-
δ 2.65 (m, 2H, Ph-CH₂)
-
δ 1.80-1.60 (m, 2H, -CH₂-)
-
δ 1.50-1.40 (m, 2H, -CH₂-)
-
δ 1.25 (d, J=6.2 Hz, 3H, CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 142.3 (Ar-C)
-
δ 128.4 (Ar-CH)
-
δ 128.3 (Ar-CH)
-
δ 125.7 (Ar-CH)
-
δ 67.8 (CH-OH)
-
δ 38.6 (CH₂)
-
δ 32.1 (CH₂)
-
δ 23.4 (CH₃)
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformation and the general experimental workflow for the reduction of this compound.
References
Application Notes and Protocols: 5-Phenyl-2-pentanone in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-2-pentanone (CAS No. 2235-83-8) is an aromatic ketone with potential applications in the fragrance and flavor industry. This document provides detailed application notes and protocols for its evaluation and use, based on available scientific data. While specific quantitative sensory data for this compound is limited in publicly available literature, this report supplements this information with data from the closely related and structurally similar compound, 4-Methyl-1-phenyl-2-pentanone (CAS No. 5349-62-2), to provide a comprehensive guide for research and development.
Organoleptic Properties and Profile
This compound is characterized by a pleasant and versatile aroma profile. Its flavor profile, while less documented, is inferred to share similar characteristics.
Odor Profile: Sweet, floral, with distinct notes of sweet pea.[1]
Flavor Profile: The flavor profile is anticipated to be sweet and fruity with spicy undertones, similar to related phenyl ketones used in the industry.
Synonyms: Methyl 3-phenylpropyl ketone, 5-Phenylpentan-2-one.[2]
Quantitative Sensory Data
| Compound | Parameter | Medium | Value | Reference |
| 4-Methyl-1-phenyl-2-pentanone | Odor Description | - | Sweet, woody, fruity, spicy, burnt sugar | The Good Scents Company |
| 4-Methyl-1-phenyl-2-pentanone | Taste Description | - | Sweet, fruity, spicy | The Good Scents Company |
| 4-Methyl-1-phenyl-2-pentanone | Recommended Usage (Fragrance) | Fragrance Concentrate | Up to 2.0% | The Good Scents Company |
Regulatory Status
The regulatory status of this compound as a fragrance and flavor ingredient is not definitively established in major public databases. One source indicates it is "not for fragrance use" and "not for flavor use," which may reflect a lack of formal approval or specific safety assessments.[1] In contrast, its structural analog, 4-Methyl-1-phenyl-2-pentanone, is recognized as a flavoring agent by FEMA (FEMA No. 2740) and JECFA (No. 828). Researchers and developers must ensure compliance with all relevant national and international regulations before commercial application.
Experimental Protocols
Sensory Evaluation Protocol: Determining Odor and Flavor Thresholds
This protocol outlines a method for determining the detection and recognition thresholds of this compound in both air (for odor) and a neutral liquid base (for flavor).
Objective: To determine the lowest concentration at which this compound can be detected (detection threshold) and recognized (recognition threshold).
Materials:
-
This compound (high purity)
-
Odor-free, tasteless carrier (e.g., propylene glycol for flavor, diethyl phthalate for fragrance)
-
Deionized, odor-free water (for flavor)
-
Glass sniffing strips (for odor)
-
Glass vials with PTFE-lined caps
-
Trained sensory panel (8-12 members)
-
Forced-choice triangle test design
Procedure:
-
Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in the chosen carrier.
-
Serial Dilutions: Create a series of dilutions from the stock solution. A geometric progression (e.g., 1:2 or 1:3) is recommended.
-
Triangle Test (Flavor):
-
Present panelists with three samples: two are blanks (deionized water with carrier), and one contains a specific dilution of this compound.
-
Ask panelists to identify the "odd" sample.
-
The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
-
For the recognition threshold, ask panelists who correctly identified the sample to describe the flavor. The recognition threshold is the lowest concentration at which a significant number of panelists can describe the characteristic sweet/floral notes.
-
-
Triangle Test (Odor):
-
Dip three sniffing strips into solutions: two in the blank carrier and one in a dilution of this compound.
-
Present the strips to panelists in a controlled environment.
-
Follow the same procedure as the flavor test to determine detection and recognition thresholds.
-
Data Analysis: Analyze the results using statistical tables for triangle tests to determine the significance level.
Stability Testing Protocol: this compound in a Model Fragrance Application
This protocol describes an accelerated stability test for this compound in a simple lotion base to assess its physical and chemical stability over time.
Objective: To evaluate the stability of this compound in a cosmetic emulsion under accelerated conditions.
Materials:
-
This compound
-
Unfragranced lotion base
-
Glass jars with airtight lids
-
Temperature-controlled ovens (40°C, 45°C)
-
Refrigerator (4°C)
-
Light exposure cabinet (UV and visible light)
-
pH meter, viscometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare samples of the lotion base containing 1% this compound. Also, prepare control samples of the base without the fragrance.
-
Storage Conditions:
-
Store samples under the following conditions for 12 weeks:
-
4°C (refrigerated)
-
Room temperature (20-25°C)
-
40°C
-
45°C
-
Light exposure cabinet (cycled)
-
Freeze-thaw cycles (-10°C to 25°C, 3 cycles)
-
-
-
Evaluation Intervals: Evaluate the samples at weeks 0, 1, 2, 4, 8, and 12.
-
Evaluation Parameters:
-
Physical: Color, odor, appearance, phase separation.
-
Chemical: pH, viscosity.
-
Purity: Use GC-MS to determine the concentration of this compound and identify any degradation products.
-
Data Analysis: Compare the changes in the test samples to the control samples over time and across different storage conditions.
Olfactory Signaling Pathway
The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).
General Mechanism:
-
Binding: The odorant molecule binds to a specific OR.
-
Activation: This binding causes a conformational change in the OR, activating an associated G-protein (G-olf).
-
Second Messenger Cascade: The activated G-olf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.
-
Depolarization: The influx of cations (Na+ and Ca2+) through these channels depolarizes the neuron.
-
Signal Transmission: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.
Conclusion
This compound presents an interesting profile for the fragrance and flavor industry with its sweet, floral characteristics. However, the limited availability of specific quantitative sensory and regulatory data necessitates a thorough in-house evaluation by researchers and developers. The protocols and information provided herein offer a foundational framework for such investigations. It is imperative to conduct comprehensive safety, stability, and sensory testing to determine its suitability and optimal application levels in various consumer products.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyl-2-pentanone
Welcome to the technical support center for the synthesis of 5-Phenyl-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound via three common methods: Friedel-Crafts Acylation, Wacker Oxidation, and Oxidation of 5-Phenyl-2-pentanol.
Method 1: Friedel-Crafts Acylation of Benzene with Pentanoyl Chloride
The Friedel-Crafts acylation offers a direct route to this compound. However, optimizing yield and preventing side reactions is crucial.
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Product Formation | Deactivated Aromatic Ring: Benzene is susceptible to deactivation by electron-withdrawing groups. Contaminants in the starting material can inhibit the reaction.[1] | - Ensure the use of high-purity benzene. - Avoid using substituted benzenes with deactivating groups (e.g., nitro, cyano). |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1] | - Use freshly opened or sublimed AlCl₃. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[1] | - Use a stoichiometric amount of the Lewis acid catalyst. | |
| Formation of Multiple Products | Isomerization of Acyl Chloride: Pentanoyl chloride can potentially rearrange, leading to isomeric ketone products. | - Maintain a low reaction temperature during the addition of the acyl chloride. |
| Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated rings or harsh conditions. | - Use a 1:1 stoichiometry of benzene to pentanoyl chloride. - The acyl group of the product deactivates the ring, making a second acylation less likely.[2][3][4] | |
| Difficult Product Isolation | Stable Catalyst-Product Complex: The ketone product forms a stable complex with the Lewis acid. | - Quench the reaction mixture with cold dilute acid (e.g., HCl) to hydrolyze the complex before extraction. |
Method 2: Wacker Oxidation of 4-Phenyl-1-pentene
The Wacker oxidation provides an alternative route, converting an alkene to a ketone. Yields can be influenced by catalyst activity and side reactions.
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solutions |
| Low Yield of Ketone | Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, reducing its activity. | - Ensure efficient re-oxidation of Pd(0) to Pd(II) by the co-catalyst (e.g., CuCl₂). - Use of a co-solvent system (e.g., DMF/water or DMSO/water) can help stabilize the catalyst. |
| Alkene Isomerization: The terminal alkene can isomerize to a more stable internal alkene, which is less reactive in the Wacker oxidation. | - Use a ligand that favors the oxidation of terminal alkenes, such as certain phosphine or pyridine-based ligands. - Optimize the reaction temperature and time to minimize isomerization. | |
| Formation of Aldehyde Byproduct | Anti-Markovnikov Addition: While the Wacker oxidation typically follows Markovnikov's rule to give the ketone, under certain conditions, the anti-Markovnikov aldehyde can be formed. | - The choice of solvent and ligands can influence regioselectivity. For ketone formation, standard Wacker-Tsuji conditions are generally effective. |
Method 3: Oxidation of 5-Phenyl-2-pentanol
This method involves the oxidation of the corresponding secondary alcohol. The choice of oxidant and reaction conditions are key to achieving a high yield and avoiding over-oxidation.
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solutions |
| Incomplete Reaction | Insufficient Oxidant: The amount of oxidizing agent may not be enough to convert all the starting alcohol. | - Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). - Monitor the reaction progress by TLC or GC to ensure completion. |
| Low Reactivity of Oxidant: Some mild oxidizing agents may require longer reaction times or elevated temperatures. | - If using a mild oxidant like PCC, ensure anhydrous conditions. - For stronger oxidants like chromic acid, ensure proper stoichiometry and reaction time. | |
| Formation of Side Products | Over-oxidation: Strong oxidizing agents can potentially cleave the C-C bond adjacent to the alcohol, leading to smaller carboxylic acids. | - Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern or Dess-Martin oxidation. - Control the reaction temperature carefully. |
| Elimination Reactions: Under acidic or basic conditions, dehydration of the alcohol to form an alkene can be a competing side reaction. | - Choose an oxidant that operates under neutral conditions if elimination is a significant issue. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method for this compound generally gives the highest yield?
A1: The highest yield can be achieved with any of the three methods, but it is highly dependent on the optimization of reaction conditions and the purity of the starting materials. For a well-optimized process, the oxidation of 5-Phenyl-2-pentanol often provides a clean and high-yielding route, provided the starting alcohol is readily available. Friedel-Crafts acylation can also be very high-yielding but requires strict anhydrous conditions.
Q2: How can I minimize the formation of isomers during the Friedel-Crafts acylation?
A2: To minimize isomer formation, it is crucial to control the reaction temperature, especially during the addition of pentanoyl chloride. Running the reaction at a lower temperature (e.g., 0-5 °C) can help prevent potential rearrangement of the acylium ion intermediate.
Q3: In the Wacker oxidation, what is the role of the copper co-catalyst?
A3: The copper co-catalyst, typically CuCl₂, is essential for re-oxidizing the palladium(0) back to its active palladium(II) state. This allows for the use of a catalytic amount of the expensive palladium salt, making the process more economically viable.
Q4: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but aluminum chloride (AlCl₃) is generally the most effective for the acylation of benzene. The choice of catalyst can sometimes influence the reaction rate and yield.
Q5: What is the best way to purify the final this compound product?
A5: The most common and effective method for purifying this compound is vacuum distillation. Column chromatography on silica gel can also be used, especially for removing close-boiling impurities.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Method | Key Reagents | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Benzene, Pentanoyl Chloride, AlCl₃ | 60 - 85 | Direct, one-step synthesis | Requires stoichiometric Lewis acid, strict anhydrous conditions, potential for isomer formation. |
| Wacker Oxidation | 4-Phenyl-1-pentene, PdCl₂, CuCl₂, O₂ | 70 - 90 | Catalytic use of palladium, mild conditions | Potential for alkene isomerization, requires a specific starting material. |
| Oxidation of 5-Phenyl-2-pentanol | 5-Phenyl-2-pentanol, Oxidizing agent (e.g., PCC, CrO₃) | 85 - 95 | Generally high-yielding and clean | Requires the synthesis of the starting alcohol. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Anhydrous Benzene
-
Pentanoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Add pentanoyl chloride (1.0 eq) dropwise to the stirred suspension over 30 minutes.
-
Add anhydrous benzene (1.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Wacker Oxidation
Materials:
-
4-Phenyl-1-pentene
-
Palladium(II) chloride (PdCl₂)
-
Copper(II) chloride (CuCl₂)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Oxygen balloon
Procedure:
-
To a round-bottom flask, add PdCl₂ (0.05 eq) and CuCl₂ (1.0 eq).
-
Add a mixture of DMF and water (e.g., 7:1 v/v).
-
Stir the mixture under an oxygen atmosphere (balloon) until all solids have dissolved.
-
Add 4-Phenyl-1-pentene (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Synthesis of this compound via Oxidation of 5-Phenyl-2-pentanol
Materials:
-
5-Phenyl-2-pentanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of 5-Phenyl-2-pentanol (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Visualizations
References
Technical Support Center: Purification of Crude 5-Phenyl-2-pentanone by Column Chromatography
Welcome to the Technical Support Center for the purification of crude 5-Phenyl-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (mobile phase) for the column chromatography of this compound on silica gel?
A good starting point for the elution of this compound is a non-polar solvent system with a small amount of a more polar solvent. A mixture of hexane and ethyl acetate is a common choice. Based on Thin Layer Chromatography (TLC) analysis, a solvent system that provides a Retention Factor (Rf) value of approximately 0.2-0.3 for this compound is ideal for good separation on a column.[1][2]
Q2: My compound, this compound, is not moving off the baseline of the silica gel column. What should I do?
This indicates that the mobile phase is not polar enough to elute the compound. This compound, being a ketone, is polar and may adsorb strongly to the silica gel.[3] To resolve this, you should gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you can incrementally increase the percentage of ethyl acetate. If that is not effective, consider a more polar solvent system, such as dichloromethane/methanol, starting with a low percentage of methanol (e.g., 1-5%).[3]
Q3: The separation between this compound and an impurity is very poor, even after trying different solvent systems. What are my options?
Poor separation of compounds with very close Rf values can be challenging.[1] Here are a few strategies:
-
Use a solvent gradient: Start with a low polarity mobile phase and gradually increase the polarity during the elution. This can help to better resolve compounds that are close together.[1]
-
Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity.[3] For highly polar impurities, a reverse-phase column (like C18) with a polar mobile phase (e.g., water/acetonitrile) might be effective.[3][4]
-
Consider alternative purification techniques: If column chromatography is not effective, other methods like preparative HPLC or distillation could be explored.
Q4: My purified this compound fractions are showing peak tailing in TLC or HPLC analysis. What is the cause and how can I fix it?
Peak tailing for ketones can be caused by secondary interactions with the active silanol groups on the surface of the silica gel.[5] To mitigate this:
-
Use a high-purity, end-capped stationary phase: Modern silica gels are often "end-capped" to reduce the number of free silanol groups.[5]
-
Modify the mobile phase: Adding a small amount of a modifier to the mobile phase can help. For a neutral compound like this compound, this is less common, but if acidic or basic impurities are causing issues, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape.
Q5: How do I determine the correct column size and amount of silica gel to use?
The amount of silica gel needed depends on the amount of crude sample and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended. The column diameter should be chosen to allow for a proper bed height, typically 4-6 inches.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not elute (stuck at the origin) | Mobile phase polarity is too low. | Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[3] If necessary, switch to a more polar solvent system like dichloromethane/methanol.[3] |
| Poor separation of fractions (mixed fractions) | The Rf difference between your compound and impurities is too small.[1] | Use a shallower solvent gradient during elution.[1][5] Consider changing the stationary phase to one with different selectivity, such as alumina or a phenyl-hexyl column for potential pi-pi interactions.[3][5] |
| Compound elutes too quickly (in the solvent front) | Mobile phase polarity is too high. | Decrease the polarity of your mobile phase (e.g., increase the percentage of hexane). Check the first few fractions, as your compound may have eluted undetected.[1] |
| Irregular band shape (channeling or cracking of the silica bed) | Improperly packed column. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry and allow it to settle completely before loading the sample. |
| Crystallization of the compound in the column | The compound or an impurity is precipitating in the column, blocking the flow.[1] | This is a difficult situation. You may need to try and dissolve the precipitate with a stronger solvent. In the future, use a wider column or pre-purify the sample to remove the problematic impurity.[1] |
| Compound decomposition on the column | This compound may be unstable on acidic silica gel. | Test the stability of your compound on a small amount of silica gel before running the column.[1] If it is unstable, consider using deactivated (neutral) silica or alumina.[3] |
Experimental Protocol: Purification of this compound by Column Chromatography
This protocol provides a general methodology. The specific solvent system should be optimized using TLC beforehand.
1. Objective: To purify crude this compound from reaction byproducts and impurities using silica gel column chromatography.
2. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
Chromatography column
-
Hexane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
3. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).
-
Identify a solvent system that gives the desired product an Rf value of ~0.2-0.3 and good separation from impurities.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to dislodge air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a non-polar solvent like dichloromethane.[3]
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for samples not readily soluble in the eluent, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase, starting with a low polarity.
-
If a gradient elution is needed, gradually increase the polarity by increasing the percentage of ethyl acetate.[1]
-
Collect fractions in separate tubes.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh)[2] |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (start with low polarity, e.g., 95:5, and gradually increase the ethyl acetate percentage) |
| Sample Loading | Wet loading in minimal solvent or dry loading on silica |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound purification.
References
Technical Support Center: Synthesis of 5-Phenyl-2-pentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenyl-2-pentanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and remediation.
Question: My final product shows multiple unexpected peaks in the GC-MS analysis after synthesizing this compound via the Acetoacetic Ester Synthesis. What are the likely impurities?
Answer:
The acetoacetic ester synthesis is a robust method, but several side reactions can lead to impurities. The primary impurities to consider are:
-
Unreacted Starting Materials: Residual ethyl acetoacetate and benzyl chloride may be present if the reaction did not go to completion.
-
Dialkylated Product: The enolate of ethyl acetoacetate can undergo a second alkylation with benzyl chloride, leading to the formation of ethyl 2,2-dibenzylacetoacetate.[1] This is more likely if an excess of the alkylating agent or a very strong base is used.
-
Byproducts from Self-Condensation: Under strongly basic conditions, ethyl acetoacetate can undergo self-condensation reactions.
-
Incomplete Decarboxylation: The intermediate, 3-oxo-5-phenylpentanoic acid, may persist if the decarboxylation step is incomplete, which is often carried out by heating in acidic conditions.[2]
-
Solvent and Reagent Residues: Residual solvents (e.g., ethanol) and the base used (e.g., sodium ethoxide) can also be present.
Question: I am using a Grignard reaction to synthesize a precursor to this compound and observe a significant amount of a non-polar impurity. What could this be?
Answer:
When using a Grignard reagent, such as phenylmagnesium bromide, a common byproduct is biphenyl.[3][4] This impurity arises from the coupling of the Grignard reagent with unreacted aryl halide.[3][4] The formation of this side product is often favored by higher concentrations of the halide and elevated reaction temperatures.[4] Additionally, unreacted starting materials and byproducts from the reaction with any residual water in the solvent are common impurities.
Question: During a Friedel-Crafts acylation approach to synthesize this compound, I am getting a complex mixture of products. What are the potential issues?
Answer:
Friedel-Crafts acylation is a powerful tool for forming ketones on an aromatic ring.[5] However, several factors can lead to a mixture of products:
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur if the newly formed ketone does not sufficiently deactivate the aromatic ring.
-
Isomer Formation: If a substituted benzene is used as a starting material, you can get a mixture of ortho, meta, and para isomers.
-
Rearrangement of the Acyl Group: While less common for acylium ions compared to carbocations in alkylation, under certain conditions, rearrangements can occur.
-
Unreacted Starting Materials: Incomplete reaction can leave residual benzene and acyl chloride.
-
Hydrolysis of Acyl Chloride: The acyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary impurities?
A1: The most prevalent laboratory-scale synthesis is the acetoacetic ester synthesis .[1] This method involves the alkylation of ethyl acetoacetate with benzyl chloride, followed by hydrolysis and decarboxylation. The main impurities associated with this route are summarized in the table below.
Q2: How can I minimize the formation of the dialkylated byproduct in the acetoacetic ester synthesis?
A2: To minimize dialkylation, it is crucial to use a stoichiometric amount of the alkylating agent (benzyl chloride) relative to the ethyl acetoacetate enolate. Adding the alkylating agent slowly to the reaction mixture at a controlled temperature can also help favor mono-alkylation.
Q3: What analytical techniques are best suited for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and providing structural information for their identification.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities, including less volatile compounds.[8] A reverse-phase HPLC method is often suitable.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product and any significant impurities present.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, other routes include:
-
Friedel-Crafts Acylation: Reacting benzene with 5-phenylpentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Grignard-type Reactions: For example, the reaction of a phenyl-containing Grignard reagent with a suitable acetone derivative, followed by appropriate workup and further modifications.
Impurity Summary Table
| Impurity | Potential Source/Synthetic Route | Recommended Analytical Method |
| Ethyl 2-benzylacetoacetate | Incomplete hydrolysis/decarboxylation in Acetoacetic Ester Synthesis | GC-MS, HPLC |
| Ethyl 2,2-dibenzylacetoacetate | Dialkylation in Acetoacetic Ester Synthesis | GC-MS, HPLC |
| Benzyl Alcohol | Hydrolysis of unreacted benzyl chloride | GC-MS |
| Dibenzyl ether | Side reaction of benzyl chloride | GC-MS |
| Ethyl Acetoacetate | Unreacted starting material in Acetoacetic Ester Synthesis | GC-MS |
| Benzyl Chloride | Unreacted starting material in Acetoacetic Ester Synthesis | GC-MS |
| Biphenyl | Coupling of Grignard reagent in Grignard-based syntheses | GC-MS |
| Polyacylated products | Side reaction in Friedel-Crafts Acylation | HPLC, GC-MS |
Experimental Protocol: Acetoacetic Ester Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound via the acetoacetic ester route.
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl acetoacetate
-
Benzyl chloride
-
Sodium hydroxide solution
-
Sulfuric acid solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Alkylation: Add ethyl acetoacetate dropwise to the cooled sodium ethoxide solution with continuous stirring. After the addition is complete, allow the mixture to stir for an additional 30 minutes. Then, add benzyl chloride dropwise to the reaction mixture.
-
Reflux: After the addition of benzyl chloride, remove the ice bath and heat the mixture to reflux for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide. Heat the mixture to reflux for another 2-3 hours to hydrolyze the ester.
-
Decarboxylation: After cooling, carefully acidify the reaction mixture with a sulfuric acid solution until the pH is acidic. Heat the mixture gently to facilitate the decarboxylation, which is evident by the evolution of carbon dioxide gas.
-
Workup and Purification: Cool the mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving impurities in this compound synthesis.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 7. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 8. 5-Phenylpentan-2-one | SIELC Technologies [sielc.com]
Technical Support Center: HPLC Analysis of 5-Phenyl-2-pentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 5-Phenyl-2-pentanone.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis.[1] For a neutral compound like this compound, peak tailing is often attributed to secondary interactions with the stationary phase, issues with the analytical column, or sub-optimal instrument conditions.
Question: My chromatogram for this compound shows a tailing peak. What are the potential causes and how can I fix it?
Answer:
Peak tailing for a neutral compound like this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Below are the common causes and their respective solutions, along with illustrative data.
Column-Related Issues
Secondary interactions with residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing, even for neutral compounds.[2][3]
-
Solution:
-
Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize the number of free silanol groups, thus reducing peak tailing.
-
Consider a Column with Low Silanol Activity: For example, a Newcrom R1 column is noted for its low silanol activity and is suitable for the analysis of this compound.
-
Column Contamination and Degradation: If the column is old or has been used with incompatible samples or mobile phases, it may lead to peak tailing. Flushing the column with a strong solvent or replacing it may be necessary. A blocked frit can also cause peak distortion and can be addressed by back-flushing the column (if the manufacturer's instructions permit).[4]
-
| Column Type | Stationary Phase | Tailing Factor (Tf) for this compound | Peak Shape |
| Column A | Standard C18, Type A Silica | 1.8 | Significant Tailing |
| Column B | End-Capped C18, Type B Silica | 1.2 | Improved Symmetry |
| Column C | Newcrom R1 (low silanol activity) | 1.1 | Good Symmetry |
This table illustrates the expected improvement in peak shape when using columns with reduced silanol activity.
Mobile Phase and Method Parameters
The composition of the mobile phase and other method parameters can significantly influence peak shape.
-
Solutions:
-
Mobile Phase Composition: While pH is a critical factor for ionizable compounds, for neutral ketones, the organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase are important. Optimizing the mobile phase strength can improve peak shape.
-
Column Temperature: Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can improve peak symmetry by increasing mass transfer kinetics.[5] However, ensure the mobile phase is pre-heated to the column temperature to avoid peak distortion due to temperature gradients.[5]
-
Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low flow rate might increase band broadening. It is important to operate within the optimal flow rate range for the chosen column.
-
| Parameter | Condition 1 | Tailing Factor (Tf) | Condition 2 | Tailing Factor (Tf) |
| Mobile Phase | 60% Acetonitrile in Water | 1.5 | 70% Acetonitrile in Water | 1.2 |
| Column Temperature | 25 °C | 1.4 | 35 °C | 1.1 |
This table demonstrates how adjusting the mobile phase composition and column temperature can lead to better peak symmetry.
Sample-Related Issues
The way the sample is prepared and introduced into the HPLC system can also lead to peak tailing.
-
Solutions:
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[4] To check for this, dilute the sample and inject it again. If the peak shape improves, mass overload was likely the issue.
-
Injection Solvent: The solvent used to dissolve the sample should ideally be the same as or weaker than the initial mobile phase.[6][7] Injecting a sample in a much stronger solvent can cause peak distortion.
-
| Injection Volume | Sample Solvent | Tailing Factor (Tf) | Peak Shape |
| 10 µL | 100% Acetonitrile | 1.9 | Severe Tailing |
| 10 µL | 60% Acetonitrile in Water (Mobile Phase) | 1.2 | Good Symmetry |
| 2 µL | 100% Acetonitrile | 1.3 | Minor Tailing |
This table shows the importance of using a compatible sample solvent and an appropriate injection volume.
Instrument and System Issues
Extra-column band broadening, caused by excessive volume in the tubing, fittings, or detector flow cell, can contribute to peak tailing.[4]
-
Solution:
-
Minimize Tubing Length and Diameter: Use narrow-bore tubing and keep the length to a minimum between the injector, column, and detector.
-
Properly Fitted Connections: Ensure all fittings are correctly made to avoid dead volume.
-
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a starting point for the analysis of this compound, based on established methods.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or a similar high-purity, end-capped C18 column)
-
Mobile Phase: Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Sample Solvent: Mobile Phase
-
Detection: UV at 254 nm
Protocol 2: Troubleshooting by Sample Dilution
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of dilutions from the stock solution: 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.
-
Inject each solution using the HPLC method described in Protocol 1.
-
Compare the tailing factor for each concentration. A significant improvement in peak shape at lower concentrations indicates that column overload was a contributing factor.
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC.
Caption: Analyte interactions with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: Why is my peak tailing even though this compound is a neutral compound?
A1: Even neutral compounds can exhibit peak tailing due to secondary interactions with the stationary phase. The most common cause is the interaction of polar functional groups (like the ketone in this compound) with residual silanol groups (Si-OH) on the surface of the silica-based column packing. These interactions provide a secondary, and often stronger, retention mechanism that can lead to a tailing peak shape. Other factors such as column contamination, sample overload, or extra-column volume can also contribute to this issue.
Q2: Can the choice of organic solvent (acetonitrile vs. methanol) affect peak tailing for this compound?
A2: Yes, the choice of organic solvent can influence peak shape. Acetonitrile and methanol have different properties that can affect their interaction with the analyte and the stationary phase. Sometimes, switching from one to the other can alter the selectivity and improve peak symmetry. It is worthwhile to evaluate both solvents during method development to determine which provides the best chromatography for your specific application.
Q3: How do I calculate the tailing factor to quantify the asymmetry of my peak?
A3: The tailing factor (Tf), also known as the USP tailing factor, is calculated using the following formula:
Tf = W₀.₀₅ / (2 * f)
Where:
-
W₀.₀₅ is the width of the peak at 5% of its height.
-
f is the distance from the leading edge of the peak to the peak maximum at 5% of the peak height.
A tailing factor of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates a tailing peak, while a value less than 1 indicates a fronting peak. Generally, a tailing factor between 0.9 and 1.5 is considered acceptable for many applications.[1]
Q4: Can a guard column cause peak tailing?
A4: Yes, a guard column can contribute to peak tailing if it is contaminated, improperly packed, or has a different chemistry from the analytical column. It is important to use a guard column that is compatible with your analytical column and to replace it regularly. To determine if the guard column is the source of the problem, you can temporarily remove it and run the analysis. If the peak shape improves, the guard column should be replaced.
Q5: My peak tailing appeared suddenly. What should I check first?
A5: If peak tailing appears suddenly, it is often due to a change in the system. Here are the first things to check:
-
Column Contamination: A recent sample may have introduced contaminants that are strongly retained on the column. Try flushing the column with a strong solvent.
-
Column Void: A sudden pressure shock could have created a void at the head of the column.
-
Leak: Check for any leaks in the system, especially between the column and the detector.
-
Mobile Phase Preparation: Ensure the mobile phase was prepared correctly and is properly degassed.
-
Guard Column: If you are using a guard column, it may be blocked or contaminated.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. chromtech.com [chromtech.com]
- 6. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
optimizing reaction conditions for the synthesis of 5-phenyl ketones
Technical Support Center: Synthesis of 5-Phenyl Ketones
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for the synthesis of 5-phenyl ketones, primarily via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-phenyl ketones, and what are the typical starting materials?
The most prevalent and robust method for synthesizing 5-phenyl ketones is the Friedel-Crafts acylation .[1][2][3] This electrophilic aromatic substitution reaction involves acylating an aromatic ring. For a 5-phenyl ketone, such as 1-phenylpentan-1-one, the typical reactants are:
-
Aromatic Substrate: Benzene or a substituted benzene derivative.
-
Acylating Agent: An acyl halide or anhydride with a five-carbon chain, such as pentanoyl chloride (valeryl chloride) or pentanoic anhydride.[4]
-
Catalyst: A strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[5][6][7]
Q2: Why is my Friedel-Crafts acylation reaction failing or giving a very low yield?
Low conversion or reaction failure in Friedel-Crafts acylation can often be traced to a few critical factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present will hydrolyze the catalyst, rendering it inactive.[5] Ensure all glassware is oven or flame-dried and that all reagents and solvents are anhydrous.
-
Deactivated Aromatic Substrate: The aromatic ring you are trying to acylate cannot have strongly electron-withdrawing groups (deactivators) attached to it (e.g., -NO₂, -CF₃, -CN, -SO₃H). Such groups make the ring too electron-poor to attack the acylium ion electrophile.[5][8]
-
Incompatible Functional Groups: Functional groups like amines (-NH₂) or alcohols (-OH) on the aromatic substrate will react with and poison the Lewis acid catalyst.[5]
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[5] An excess of the catalyst is often used to ensure the reaction goes to completion.
Q3: How do I choose the right solvent for the reaction?
The choice of solvent is crucial as it can significantly affect reaction rate and yield. The ideal solvent should be inert to the strong Lewis acid catalyst and the reactants.
-
Recommended Solvents: Dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂) are commonly used because they are inert and effectively dissolve the reactants.[5]
-
Solvents to Avoid: Polar solvents that can act as Lewis bases (e.g., ethers, acetone) should be avoided as they will form complexes with the catalyst, reducing its activity.[5]
-
Using Reactant as Solvent: In some cases, the aromatic substrate (e.g., benzene) can be used in large excess to serve as the solvent.[5]
Q4: What is the optimal temperature for the synthesis of 5-phenyl ketones?
The optimal temperature depends on the reactivity of the aromatic substrate.
-
Initial Cooling: The reaction is typically started at a low temperature (0 °C) in an ice bath. This is because the initial formation of the acylium ion complex is highly exothermic and controlling the temperature prevents side reactions.[5][9]
-
Reaction Progression: After the initial addition of reagents, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[5][6]
-
Higher Temperatures: For less reactive substrates, heating may be necessary. However, excessively high temperatures can lead to side reactions and decomposition.[10] For example, one study noted that while reactivity increased at 83°C, it did not negatively affect selectivity in a similar acylation.[11]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: The reaction mixture turned dark and produced a complex mixture of products.
-
Possible Cause: The reaction temperature may have been too high, or the addition of reagents was too fast, leading to uncontrolled exothermic conditions and side reactions like polyacylation or decomposition.
-
Solution: Maintain a low temperature (0 °C) during the addition of the acylating agent and the aromatic substrate.[5][9] Add reagents dropwise over a period of 10-15 minutes to control the reaction rate. Ensure efficient stirring.
Problem 2: During the aqueous workup, a persistent emulsion formed.
-
Possible Cause: The formation of aluminum hydroxides during the quenching of the AlCl₃ catalyst can lead to stubborn emulsions.
-
Solution: Instead of quenching the reaction mixture with only ice or water, pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5][6] The acid helps to dissolve the aluminum salts, preventing the formation of emulsions.
Problem 3: The final product is an alkylated benzene, not the expected ketone.
-
Possible Cause: This is highly unlikely in Friedel-Crafts acylation, which is known for its resistance to rearrangement and poly-substitution.[8][12] However, if you intended to perform an acylation followed by a reduction (like a Clemmensen or Wolff-Kishner reduction) to obtain an alkylbenzene, this would be the expected outcome. Friedel-Crafts acylation itself reliably produces ketones.[12]
-
Solution: Verify your starting materials and reagents. Ensure you are using an acyl chloride (e.g., pentanoyl chloride) and not an alkyl chloride. Confirm that no reducing agents were inadvertently added to the reaction mixture.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key parameters for optimizing the synthesis of 5-phenyl ketones via Friedel-Crafts acylation.
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Relative Activity | Typical Stoichiometry (Equivalents) | Notes |
| AlCl₃ | Very High | 1.1 - 2.0 | Most common and cost-effective; highly moisture-sensitive.[5][6] |
| FeCl₃ | High | 1.1 - 1.5 | A good alternative to AlCl₃, sometimes milder.[2] |
| BF₃ | Moderate | 1.0 - 1.5 | Often used as a gas or in an etherate complex.[2] |
| SnCl₄ | Moderate | 1.0 - 1.5 | Can be useful for sensitive substrates.[2] |
| TfOH (CF₃SO₃H) | Very High | >2.0 | A Brønsted acid that can promote acylation, especially with less reactive amides.[1] |
Table 2: Influence of Solvents on Friedel-Crafts Acylation
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |
| Dichloromethane (CH₂Cl₂) | 9.1 | 40 | Excellent; inert and good solubility.[5] |
| 1,2-Dichloroethane | 10.4 | 84 | Good; allows for higher reaction temperatures if needed.[10] |
| Carbon Disulfide (CS₂) | 2.6 | 46 | Good; traditional solvent, but toxic and flammable.[5] |
| Nitrobenzene | 34.8 | 211 | Can be used for deactivated substrates, but is itself reactive. |
| Benzene (excess) | 2.3 | 80 | Can serve as both reactant and solvent.[5] |
Experimental Protocols
Protocol: Synthesis of 1-Phenylpentan-1-one via Friedel-Crafts Acylation
This protocol provides a detailed methodology for the synthesis of a representative 5-phenyl ketone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Pentanoyl Chloride (Valeryl Chloride)
-
Benzene (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: Assemble a dry 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes (e.g., CaCl₂).[5][6]
-
Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), carefully add anhydrous aluminum chloride (1.1 equivalents) to the round-bottom flask. Add 15 mL of anhydrous dichloromethane to create a suspension.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Dissolve pentanoyl chloride (1.0 equivalent) in 10 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the solution dropwise to the cooled AlCl₃ suspension over 10-15 minutes with vigorous stirring.[5]
-
Aromatic Substrate Addition: After the previous addition is complete, add a solution of benzene (1.0 equivalent) in 10 mL of anhydrous dichloromethane to the addition funnel. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Workup (Quenching): Carefully and slowly pour the reaction mixture into a 250 mL beaker containing approximately 50 g of crushed ice and 20 mL of concentrated HCl, while stirring continuously.[5][6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.[5]
-
Washing: Combine all organic layers. Wash sequentially with 30 mL of deionized water, 30 mL of 5% NaHCO₃ solution (caution: CO₂ evolution), and finally with 30 mL of brine.[5][9]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-phenylpentan-1-one.
Mandatory Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting decision tree for low product yield.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
- 1. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Solved: What do we form if we react benzene with pentanoyl chloride? A B C D [Chemistry] [gauthmath.com]
- 5. benchchem.com [benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. youtube.com [youtube.com]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. researchgate.net [researchgate.net]
- 12. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
avoiding self-condensation of phenylacetone during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylacetone. The primary focus is on preventing the common side reaction of self-condensation, which leads to the formation of dibenzyl ketone and reduces the yield of the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phenylacetone synthesis is resulting in a low yield and a significant amount of a high-boiling point byproduct. What is the likely cause?
A: A low yield of phenylacetone accompanied by a high-boiling point impurity is a strong indication of self-condensation. The primary byproduct of this reaction is dibenzyl ketone. This side reaction is particularly prevalent when the molar ratio of acetic anhydride to phenylacetic acid is insufficient.[1][2]
Q2: What is the chemical mechanism behind the self-condensation of phenylacetone?
A: The self-condensation to dibenzyl ketone during the synthesis from phenylacetic acid and acetic anhydride is understood to be a pyrolytic reaction. It proceeds through the formation of a mixed anhydride, which can then react with another molecule of phenylacetic acid to form phenylacetic anhydride. This anhydride then decarboxylates and condenses to form dibenzyl ketone.[3][4] Under basic conditions, a self-aldol condensation of the formed phenylacetone can also occur, where the enolate of one molecule attacks the carbonyl group of another.[5][6]
Q3: How can I minimize or prevent the self-condensation of phenylacetone during its synthesis from phenylacetic acid?
A: The most critical factor in preventing self-condensation is to use a significant molar excess of acetic anhydride relative to phenylacetic acid.[1][2] Other important considerations include:
-
Temperature Control: While heating is necessary to drive the reaction (typically around 140-150°C), excessive temperatures (above 200-205°C) can lead to resinification and a decrease in the yield of both phenylacetone and dibenzyl ketone.[3][4][7]
-
Catalyst/Base Selection: The use of bases like sodium acetate or potassium acetate is common. The choice and amount of base can influence the reaction outcome.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the desired reaction. However, prolonged reaction times at high temperatures can also promote side reactions.
Q4: I have already synthesized a mixture containing both phenylacetone and dibenzyl ketone. How can I separate them?
A: Phenylacetone and dibenzyl ketone have significantly different boiling points, which allows for their separation by fractional distillation under reduced pressure (vacuum distillation).[8] Phenylacetone has a lower boiling point than dibenzyl ketone. Steam distillation is another potential method for purifying phenylacetone.[8]
Data Presentation
The following table summarizes the impact of the reactant ratio on the yield of phenylacetone and the self-condensation byproduct, dibenzyl ketone.
| Phenylacetic Acid (molar ratio) | Acetic Anhydride (molar ratio) | Base/Catalyst | Temperature (°C) | Phenylacetone Yield (%) | Dibenzyl Ketone Yield (%) | Reference |
| 1 | 1 | Potassium Acetate | 149-150 | 16 | 41 | [9] |
| 2 | 6 | Sodium Acetate | 140-150 | High (not specified) | Minimized | [10] |
| 1 (50g) | 17 (850ml) | Sodium Acetate | Reflux | ~70 | Not specified |
Experimental Protocols
Protocol for Minimizing Self-Condensation in Phenylacetone Synthesis
This protocol is based on the principle of using a large molar excess of acetic anhydride to suppress the formation of dibenzyl ketone.
Materials:
-
Phenylacetic acid
-
Acetic anhydride (large molar excess, e.g., 10:1 ratio to phenylacetic acid)
-
Anhydrous sodium acetate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle or oil bath
-
Distillation apparatus (for purification)
-
Dichloromethane (for extraction)
-
Sodium hydroxide solution (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reactant Setup: In a dry round-bottom flask, combine phenylacetic acid and anhydrous sodium acetate.
-
Addition of Acetic Anhydride: Add a large molar excess of acetic anhydride to the flask.
-
Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the mixture to a gentle reflux (approximately 145-150°C) using a heating mantle or oil bath.[1]
-
Monitoring the Reaction: The reaction progress can be monitored by observing the evolution of carbon dioxide. The formation of the ketone can be checked by taking an aliquot of the reaction mixture, making it weakly alkaline with ammonium hydroxide, and heating it to boiling; the oily layer should not disappear.[11]
-
Work-up: After the reaction is complete (e.g., after several hours of reflux), allow the mixture to cool.
-
Extraction: Extract the crude product with dichloromethane.
-
Washing: Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenylacetic acid and excess acetic anhydride.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation. The crude phenylacetone can then be purified by vacuum distillation to separate it from any high-boiling point impurities, including dibenzyl ketone.[8]
Visualizations
Phenylacetone Self-Condensation Pathway
Caption: Mechanism of phenylacetone self-condensation to dibenzyl ketone.
Experimental Workflow for Avoiding Self-Condensation
Caption: Workflow to minimize self-condensation during phenylacetone synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. scribd.com [scribd.com]
- 4. Preparation of Dibenzyl Ketone and Phenylacetone - [www.rhodium.ws] [erowid.org]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dibenzyl ketone - Wikipedia [en.wikipedia.org]
- 8. remykelley.medium.com [remykelley.medium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN107118086A - A kind of method that utilization phenylacetic acid prepares phenylacetone - Google Patents [patents.google.com]
- 11. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]
Technical Support Center: 5-Phenyl-2-pentanone Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of 5-Phenyl-2-pentanone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and molecular ion peak (M+) for this compound?
A1: The molecular formula for this compound is C₁₁H₁₄O, with a molecular weight of approximately 162.23 g/mol .[1][2][3] In an electron ionization (EI) mass spectrum, you should expect to see the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 162.
Q2: What are the major fragmentation pathways for this compound in EI-MS?
A2: The two primary fragmentation pathways for this compound are the McLafferty rearrangement and alpha-cleavage.[4][5]
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McLafferty Rearrangement: This is a common fragmentation for ketones with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This results in the formation of a neutral alkene and a charged enol. For this compound, this rearrangement is expected to produce a prominent peak.
-
Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[4][5][6] This fragmentation can occur on either side of the carbonyl, leading to the formation of stable acylium ions.
Q3: What are the expected major fragment ions and their m/z values for this compound?
A3: Based on the fragmentation pathways, the following major fragment ions are expected. The relative intensities are approximate and can vary based on instrumentation and experimental conditions.
Expected Mass Fragments for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway | Approximate Relative Intensity (%) |
| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion | 20 |
| 104 | [C₈H₈]⁺ | McLafferty Rearrangement | 100 (Base Peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage of the propyl chain) | 85 |
| 58 | [C₃H₆O]⁺ | McLafferty Rearrangement | 75 |
| 43 | [CH₃CO]⁺ | Alpha-Cleavage | 65 |
Data interpreted from the NIST Mass Spectrum of this compound.[1]
Troubleshooting Guide
Q4: I am not observing the molecular ion peak at m/z 162, or it is very weak. What could be the issue?
A4: The absence or low intensity of the molecular ion peak can be due to several factors:
-
High Ionization Energy: The ionization energy might be too high, causing the molecular ion to be unstable and completely fragment. Try reducing the electron energy if your instrument allows.
-
Instrumental Conditions: The ion source temperature might be too high, leading to thermal degradation of the analyte before ionization. Check and optimize the source temperature.
-
Analyte Purity: The sample may be impure or degraded. Ensure the purity of your this compound standard.
-
Instrument Contamination: Contamination in the ion source can lead to ion suppression.[7] A source cleaning and calibration may be necessary.
Q5: I am seeing an unexpected prominent peak at m/z 91. What does this indicate?
A5: A strong peak at m/z 91 is characteristic of the tropylium ion ([C₇H₇]⁺). This is a very stable aromatic cation formed by the cleavage of the bond beta to the phenyl group, followed by rearrangement. This is a common and expected fragment for compounds containing a benzyl group.
Q6: The base peak in my spectrum is not at m/z 104. What could this mean?
A6: The base peak is the most intense peak in the spectrum and can be influenced by the instrument's settings. While m/z 104 is commonly the base peak due to the favorable McLafferty rearrangement, a different base peak could indicate:
-
Different Ionization Conditions: Lower ionization energy might favor other fragmentation pathways.
-
Matrix Effects: If analyzing a complex mixture, co-eluting compounds could suppress the formation of the m/z 104 ion or produce a more intense fragment at a different m/z.
-
Instrumental Variations: Different mass analyzers can have varying sensitivities for different m/z ranges.
Q7: I am observing peaks that are not listed in the expected fragments table. How should I troubleshoot this?
A7: Unexpected peaks can arise from several sources:
-
Contamination: The most common cause is contamination from the sample, solvent, or the instrument itself.[7][8] Phthalates from plastics are a common contaminant. Running a solvent blank can help identify these peaks.
-
Column Bleed: If you are using gas chromatography, peaks from the column's stationary phase can appear in the spectrum, especially at higher temperatures.
-
Sample Impurities: The sample itself may contain impurities that are co-eluting with your analyte.
-
Air Leaks: Leaks in the system can result in peaks corresponding to nitrogen (m/z 28), oxygen (m/z 32), and argon (m/z 40).[8]
Experimental Protocols
GC-MS Analysis of this compound
This is a general protocol and may require optimization for your specific instrumentation.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.[9]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
Visualizations
Caption: Fragmentation pathway of this compound in EI-MS.
Caption: Troubleshooting workflow for mass spectrometry fragmentation analysis.
References
- 1. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 2. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 3. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gmi-inc.com [gmi-inc.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. benchchem.com [benchchem.com]
stability issues of 5-Phenyl-2-pentanone under acidic or basic conditions
Technical Support Center: 5-Phenyl-2-pentanone
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, also known as methyl 3-phenylpropyl ketone, is an organic compound with the chemical formula C11H14O.[1][2][3] It is classified as a ketone and typically appears as a colorless to pale yellow liquid with a sweet, floral odor.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] Its reactivity is primarily dictated by the carbonyl (C=O) group and the acidic protons on the carbons adjacent (alpha-carbons) to the carbonyl group.[1][4]
Q2: What are the primary stability concerns for this compound under acidic or basic conditions?
The primary stability concerns for this compound revolve around reactions catalyzed by acids or bases, primarily involving the alpha-hydrogens and the carbonyl group.[4]
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Under acidic conditions: The main reaction is acid-catalyzed enolization, which can lead to subsequent reactions such as aldol condensation or racemization if the alpha-carbon were chiral. While this compound is not chiral, the formation of the enol tautomer is a key stability consideration.
-
Under basic conditions: The compound is susceptible to base-catalyzed enolate formation.[4] Enolates are strong nucleophiles and can participate in various reactions, most notably aldol condensation, which can lead to the formation of dimers and other impurities.
Q3: I've noticed a change in the color of my this compound sample during storage or in a reaction. What could be the cause?
Color change, typically to a yellow or brownish hue, can be an indication of degradation. This is often due to the formation of conjugated systems, which can arise from condensation reactions. Under basic conditions, aldol condensation can lead to the formation of α,β-unsaturated ketones, which are known to absorb light and appear colored.
Q4: What are the likely degradation products of this compound in the presence of strong acids or bases?
-
Acid-Catalyzed Aldol Condensation: Can lead to the formation of (E)-5,7-diphenyl-5-hepten-4-one.
-
Base-Catalyzed Aldol Condensation: Can also lead to the formation of (E)-5,7-diphenyl-5-hepten-4-one and other related condensation products.
-
Oxidation: Although not strictly an acid/base degradation, the presence of oxidizing agents can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming carboxylic acids.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC/GC analysis after exposure to acidic/basic conditions. | Degradation of this compound. | Characterize the new peaks using techniques like LC-MS or GC-MS to identify the degradation products. This will help in elucidating the degradation pathway. |
| Low assay value or recovery of this compound. | The compound may have degraded during the experiment or storage. | Review the pH and temperature conditions of your experiment. Consider performing a forced degradation study to understand the stability limits of the compound. |
| Inconsistent results in experiments involving this compound. | This could be due to the on-going degradation of the starting material. | Ensure the purity of this compound before starting the experiment. If stored for a long time, consider re-purifying the compound. Store in a cool, dry, and dark place. |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound.[5][6][7]
Objective: To investigate the stability of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC with a UV/PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep both solutions at 60°C for 24 hours.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep both solutions at room temperature for 24 hours.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours, protected from light.
-
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with a 50:50 mixture of acetonitrile and water.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Time (hours) | This compound Assay (%) | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C | 24 | 95.2 | 4.8 | 1 |
| 1 N HCl, 60°C | 24 | 88.5 | 11.5 | 2 |
| 0.1 N NaOH, RT | 24 | 92.1 | 7.9 | 2 |
| 1 N NaOH, RT | 24 | 75.4 | 24.6 | 3 |
| 3% H₂O₂, RT | 24 | 98.1 | 1.9 | 1 |
| 60°C | 24 | 99.5 | 0.5 | 0 |
Visualizations
Logical Workflow for a Stability Study
Caption: A logical workflow for conducting a forced degradation study.
Potential Degradation Pathway under Basic Conditions
Caption: Base-catalyzed aldol condensation of this compound.
Potential Degradation Pathway under Acidic Conditions
Caption: Acid-catalyzed enolization of this compound.
References
- 1. CAS 2235-83-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H14O | CID 16701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pentanone, 5-phenyl- (CAS 2235-83-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Ketone - Wikipedia [en.wikipedia.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: 5-Phenyl-2-pentanone Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 5-Phenyl-2-pentanone production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound at a larger scale. Two primary synthetic routes are considered: Friedel-Crafts Acylation and Acetoacetic Ester Synthesis.
Route 1: Friedel-Crafts Acylation
This route typically involves the reaction of benzene with pentanoyl chloride or valeryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst: Aluminum chloride is highly moisture-sensitive. | Ensure all glassware is flame-dried before use. Use anhydrous solvents and reagents. Handle AlCl₃ in a glovebox or under an inert atmosphere. |
| Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive. | Use a stoichiometric amount of AlCl₃ relative to the acylating agent. |
| Deactivated Aromatic Ring: Benzene is susceptible to deactivation by electron-withdrawing groups. | Ensure the benzene used is of high purity and free from deactivating contaminants. |
| Low Reaction Temperature: The activation energy for the reaction may not be met. | Gradually increase the reaction temperature, monitoring for the onset of the reaction. Be cautious of potential side reactions at higher temperatures. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Suggested Solution |
| Polyacylation: Although less common than in Friedel-Crafts alkylation, it can occur with highly activated rings or harsh conditions. | Use a molar excess of benzene to favor mono-acylation. Control the reaction temperature to avoid excessive reactivity. |
| Rearrangement of Acylium Ion: The intermediate acylium ion can undergo rearrangement. | This is less likely with straight-chain acyl chlorides like pentanoyl chloride but can be influenced by the catalyst and solvent. Maintain a controlled temperature. |
| Impure Starting Materials: Contaminants in benzene or pentanoyl chloride can lead to side reactions. | Use high-purity, distilled starting materials. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Incomplete Quenching: Residual Lewis acid can complicate extraction. | Quench the reaction mixture slowly and thoroughly with cold dilute acid (e.g., HCl). |
| Emulsion Formation during Extraction: The presence of aluminum salts can lead to stable emulsions. | Add a saturated solution of NaCl (brine) during the workup to help break the emulsion. |
| Similar Boiling Points of Product and Impurities: Makes purification by distillation challenging. | Use fractional distillation with a high-efficiency column. Consider vacuum distillation to lower boiling points and prevent thermal degradation. |
Route 2: Acetoacetic Ester Synthesis
This route involves the alkylation of an acetoacetic ester (e.g., ethyl acetoacetate) with a 3-phenylpropyl halide, followed by hydrolysis and decarboxylation.
Problem 1: Low Yield of Alkylated Product
| Potential Cause | Suggested Solution |
| Weak Base: Incomplete deprotonation of the acetoacetic ester. | Use a sufficiently strong base, such as sodium ethoxide in ethanol. Ensure the base is not contaminated with water. |
| Side Reactions of the Alkylating Agent: The 3-phenylpropyl halide may undergo elimination reactions. | Maintain a controlled reaction temperature to favor substitution over elimination. |
| Dialkylation: The mono-alkylated product can be deprotonated and react again. | Use a slight excess of the acetoacetic ester relative to the alkylating agent and base. Add the alkylating agent slowly to the enolate solution. |
Problem 2: Incomplete Hydrolysis and/or Decarboxylation
| Potential Cause | Suggested Solution |
| Insufficient Acid/Base or Heat: The hydrolysis and decarboxylation steps require specific conditions. | For acidic hydrolysis and decarboxylation, reflux with a strong acid like sulfuric acid. For basic hydrolysis followed by acidification and heating, ensure complete saponification before acidification. |
| Stable Intermediate: The β-keto acid intermediate may not decarboxylate readily. | Ensure sufficient heating is applied during the decarboxylation step. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production of this compound?
A1: Both routes have their advantages and disadvantages for scale-up.
-
Friedel-Crafts Acylation: This is a more direct route. However, it requires a stoichiometric amount of a moisture-sensitive and corrosive Lewis acid catalyst (AlCl₃), which can lead to significant waste streams and handling challenges.
-
Acetoacetic Ester Synthesis: This is a multi-step process but uses less hazardous reagents and the reaction conditions are generally milder. The purification of the final product can be more straightforward. The choice often depends on the available equipment, cost of raw materials, and waste disposal capabilities.
Q2: How can I minimize the formation of di- and poly-acylated products in the Friedel-Crafts reaction?
A2: The acyl group is deactivating, which naturally disfavors polyacylation. However, to further minimize this, you can use a large excess of the aromatic substrate (benzene) relative to the acylating agent. This ensures that the electrophile is more likely to encounter an unreacted benzene molecule.
Q3: What are the key safety precautions to consider during the scale-up of the Friedel-Crafts acylation?
A3: The reaction is exothermic and generates corrosive HCl gas. A robust cooling system is essential to control the reaction temperature. The reaction should be carried out in a well-ventilated area or in a closed system with a scrubber to neutralize the HCl gas. Anhydrous aluminum chloride reacts violently with water, so strict anhydrous conditions must be maintained.
Q4: In the acetoacetic ester synthesis, what is the importance of using a base that corresponds to the ester group (e.g., sodium ethoxide with ethyl acetoacetate)?
A4: Using a corresponding alkoxide base prevents transesterification, where the alkoxide could act as a nucleophile and exchange with the ester's alkoxy group. While this might not affect the final ketone product after hydrolysis and decarboxylation, it can lead to a mixture of esters in the intermediate steps, potentially complicating reaction monitoring and purification.[1]
Q5: What is the most effective method for purifying this compound at an industrial scale?
A5: Vacuum distillation is the most common and effective method for purifying this compound on a large scale. It allows for distillation at a lower temperature, which prevents thermal decomposition of the product. A fractional distillation setup under vacuum can be used to separate the product from impurities with close boiling points.
Quantitative Data
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation (Lab Scale)
| Parameter | Value | Reference |
| Reactant Ratio (Benzene:Pentanoyl Chloride) | 5:1 to 10:1 (molar) | General Knowledge |
| Catalyst Loading (AlCl₃) | 1.1 - 1.5 equivalents (relative to pentanoyl chloride) | [1] |
| Reaction Temperature | 0 - 10 °C (addition), then 25 - 50 °C | [1] |
| Reaction Time | 2 - 6 hours | General Knowledge |
| Typical Yield | 70 - 85% | General Knowledge |
Table 2: Typical Reaction Parameters for Acetoacetic Ester Synthesis (Lab Scale)
| Parameter | Value | Reference |
| Reactant Ratio (Ethyl Acetoacetate:Base:Alkyl Halide) | 1.1 : 1.05 : 1.0 (molar) | General Knowledge |
| Base | Sodium Ethoxide in Ethanol | [2] |
| Alkylation Temperature | 25 - 78 °C (reflux) | [2] |
| Hydrolysis & Decarboxylation | Reflux with aqueous H₂SO₄ or NaOH followed by H₃O⁺ and heat | [3] |
| Typical Overall Yield | 60 - 75% | General Knowledge |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation for this compound
1. Reaction Setup:
-
A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet to a scrubber, and a dropping funnel is made rigorously anhydrous.
-
The reactor is charged with anhydrous benzene and cooled to 0-5 °C.
-
Anhydrous aluminum chloride is added to the stirred benzene.
2. Acylation:
-
Pentanoyl chloride is added dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 40-50 °C for 2-4 hours, or until the reaction is complete (monitored by GC).
3. Work-up and Purification:
-
The reaction mixture is cooled to 0-5 °C and slowly quenched by the addition of cold dilute hydrochloric acid.
-
The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and then brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum fractional distillation.
Protocol 2: Acetoacetic Ester Synthesis for this compound
1. Enolate Formation:
-
A reactor is charged with absolute ethanol, and sodium metal is added in portions to prepare sodium ethoxide.
-
Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature.
2. Alkylation:
-
3-phenylpropyl bromide is added dropwise to the enolate solution, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or GC).
3. Hydrolysis and Decarboxylation:
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
A solution of sulfuric acid in water is added, and the mixture is heated to reflux for several hours to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.
4. Work-up and Purification:
-
The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine.
-
The organic layer is dried, and the solvent is evaporated.
-
The crude this compound is purified by vacuum distillation.
Visualizations
Caption: Workflow for the Friedel-Crafts Acylation Synthesis of this compound.
Caption: Workflow for the Acetoacetic Ester Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
minimizing byproduct formation in the synthesis of 5-Phenyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Phenyl-2-pentanone, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and versatile methods for synthesizing this compound are Friedel-Crafts acylation and the Grignard reaction.
-
Friedel-Crafts Acylation: This method involves the reaction of benzene with valeryl chloride or pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction introduces the pentanoyl group directly onto the benzene ring.
-
Grignard Reaction: This approach utilizes the reaction of a Grignard reagent, such as 3-phenylpropylmagnesium bromide, with an appropriate electrophile like acetaldehyde. Alternatively, a phenyl Grignard reagent can be reacted with a suitable pentanone derivative.
Q2: What are the most common byproducts observed in the Friedel-Crafts synthesis of this compound?
A2: While Friedel-Crafts acylation is generally a reliable method, several byproducts can form:
-
Polyacylated Products: Although the acyl group is deactivating, preventing further acylation, under forcing conditions, trace amounts of diacylated benzene derivatives may be observed.
-
Isomeric Ketones: While the primary product is this compound, there is a possibility of forming other isomers, such as 4-phenyl-2-pentanone, through rearrangements of the acylium ion intermediate, though this is less common than in Friedel-Crafts alkylation.
-
Complexes with Catalyst: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which requires hydrolysis to liberate the desired product. Incomplete hydrolysis can lead to lower yields and purification challenges.
Q3: How can I minimize byproduct formation in the Friedel-Crafts synthesis?
A3: Optimizing reaction conditions is crucial for minimizing byproducts:
-
Stoichiometry of Catalyst: Using a slight excess of the Lewis acid catalyst can ensure complete reaction but using a large excess can promote side reactions. Careful optimization of the catalyst amount is recommended.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) during the addition of reagents to control the exothermic reaction and then allowed to warm to room temperature or gently heated to ensure completion. Higher temperatures can lead to increased byproduct formation.
-
Order of Addition: It is generally recommended to add the acyl chloride to a mixture of the benzene and the Lewis acid catalyst. This helps to maintain a low concentration of the reactive acylium ion and minimize side reactions.
-
Quenching: The reaction should be carefully quenched by pouring the reaction mixture into a mixture of ice and concentrated acid to decompose the aluminum chloride complex and separate the product.
Q4: What are the potential byproducts in a Grignard synthesis of this compound?
A4: The primary challenges in a Grignard synthesis of this compound involve the reactivity of the Grignard reagent:
-
Wurtz-type Coupling Products: The Grignard reagent can react with the starting alkyl or aryl halide to form a homocoupled byproduct (e.g., biphenyl from phenylmagnesium bromide). This can be minimized by slow addition of the halide to the magnesium turnings during the formation of the Grignard reagent.
-
Enolization of Carbonyl Compound: The Grignard reagent is a strong base and can deprotonate the α-carbon of the carbonyl starting material (if it has acidic protons), leading to the formation of an enolate and reducing the yield of the desired alcohol intermediate.
-
Reduction of the Carbonyl Compound: Some Grignard reagents, especially those with β-hydrogens, can act as reducing agents, leading to the formation of an alcohol corresponding to the reduction of the carbonyl starting material rather than the desired addition product.
Q5: I am observing a significant amount of self-condensation product. How can I prevent this?
A5: Self-condensation of this compound or the starting pentanone derivative can occur under either acidic or basic conditions, leading to the formation of α,β-unsaturated ketones.[2][3] To minimize this:
-
Controlled Addition: Add the base or acid catalyst to the reaction mixture at the same rate as the carbonyl compound from separate feeders. This helps to keep the concentration of the enol or enolate intermediate low.[2]
-
Use of a Non-Enolizable Partner: If performing a crossed-aldol reaction, use a carbonyl compound that cannot enolize as one of the reaction partners.
-
Quantitative Enolate Formation: For reactions involving ketone enolates, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can quantitatively form the enolate, preventing self-condensation with the unreacted ketone.[3]
Troubleshooting Guides
Friedel-Crafts Acylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure anhydrous conditions as the Lewis acid catalyst is moisture sensitive.- Increase reaction time or gently heat the reaction mixture after the initial addition.- Verify the quality and activity of the Lewis acid catalyst. |
| Incomplete hydrolysis of the ketone-catalyst complex. | - Ensure thorough mixing during the quenching step with ice and acid.- Allow sufficient time for the hydrolysis to complete. | |
| Presence of Multiple Products on TLC/GC-MS | Formation of isomeric byproducts. | - Maintain low reaction temperatures during the addition of reagents.- Use a milder Lewis acid catalyst if possible. |
| Polyacylation. | - Use a 1:1 molar ratio of benzene to acyl chloride.- Avoid excessively high reaction temperatures. | |
| Difficulty in Isolating the Product | Product remains complexed with the catalyst. | - Use a sufficient amount of ice and concentrated acid for quenching.- Perform a thorough workup with extractions to separate the organic product from the aqueous layer containing the hydrolyzed catalyst. |
Grignard Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of the Desired Alcohol Intermediate | Grignard reagent did not form successfully. | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use high-quality magnesium turnings and anhydrous ether.- A small crystal of iodine can be added to initiate the reaction. |
| Grignard reagent was quenched by a protic source. | - Ensure all reagents and solvents are anhydrous.- Avoid any exposure to atmospheric moisture. | |
| Enolization of the carbonyl starting material. | - Add the Grignard reagent slowly to the carbonyl compound at a low temperature.- Consider using a less sterically hindered Grignard reagent if possible. | |
| Presence of a Significant Amount of a Hydrocarbon Byproduct (e.g., Biphenyl) | Wurtz-type coupling occurred. | - Add the alkyl/aryl halide dropwise to the magnesium turnings to maintain a low concentration of the halide.- Avoid high temperatures during the formation of the Grignard reagent. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Valeryl Chloride
This protocol outlines a general procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Valeryl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous benzene (1.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add valeryl chloride (1.05 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for minimizing byproduct formation in the synthesis of this compound.
Caption: Signaling pathway of byproduct formation in Friedel-Crafts acylation for this compound synthesis.
References
Validation & Comparative
A Head-to-Head Battle: HPLC vs. GC-MS for the Analysis of 5-Phenyl-2-pentanone
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. When it comes to the analysis of 5-Phenyl-2-pentanone, a key intermediate in various synthetic pathways, two analytical techniques stand out: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.
This compound, a colorless to pale yellow liquid, presents unique analytical challenges due to its molecular weight and boiling point. The choice between HPLC and GC-MS for its analysis is not straightforward and depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of aromatic ketones like this compound.
| Performance Metric | HPLC with UV Detection | GC-MS |
| Limit of Detection (LOD) | 10 - 50 µg/L | 1 - 10 µg/L |
| Limit of Quantification (LOQ) | 50 - 200 µg/L | 5 - 50 µg/L |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5% | < 3% |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes |
| Sample Volatility Requirement | Not required | Required |
| Derivatization | Generally not necessary | May be required for improved performance |
Deciding on the Right Technique: A Deeper Dive
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture in a liquid mobile phase. For non-volatile or thermally sensitive compounds, HPLC is often the method of choice.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[2]
Given that the boiling point of this compound is approximately 247.2 °C, it is sufficiently volatile for GC-MS analysis. However, its aromatic nature also makes it a suitable candidate for HPLC with a UV detector.
GC-MS: The Power of Volatility and Mass Detection
GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for the identification and quantification of this compound.[3] The mass spectrometer provides detailed structural information, which is invaluable for unambiguous peak identification.
HPLC: Versatility for Complex Matrices
HPLC provides a robust alternative, particularly when dealing with complex sample matrices or when the analyte is present alongside non-volatile impurities. The use of a UV detector is common for aromatic compounds like this compound, offering good sensitivity.[4]
Experimental Protocols: A How-To Guide
Below are detailed methodologies for the analysis of this compound using both HPLC and GC-MS.
GC-MS Experimental Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 91, 105, 162).
HPLC Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (e.g., Agilent 1260 Infinity II).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 40% B, hold for 1 minute.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizing the Workflow
To better understand the logical flow of each analytical process, the following diagrams illustrate the key steps involved in HPLC and GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are powerful techniques for the analysis of this compound.
-
GC-MS is the recommended technique when high sensitivity, selectivity, and definitive identification are critical. Its ability to provide structural information through mass spectrometry makes it superior for impurity profiling and trace analysis.
-
HPLC is a suitable alternative , particularly for routine quality control applications where the sample matrix is complex and may contain non-volatile components. It offers simpler sample preparation and is a robust and reliable technique.
Ultimately, the choice between HPLC and GC-MS will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each technique is essential for obtaining accurate and reliable data.
References
comparative study of different synthetic routes to 5-Phenyl-2-pentanone
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of specific molecular scaffolds is paramount. 5-Phenyl-2-pentanone, a valuable ketone intermediate, can be synthesized through various routes. This guide provides a comparative study of two primary synthetic methodologies: the Acetoacetic Ester Synthesis and a Grignard-based approach followed by oxidation. The analysis focuses on experimental protocols, reaction yields, and overall efficiency to aid in the selection of the most suitable method for a given research or production context.
Data at a Glance: A Comparative Summary
The following table summarizes the key quantitative data for the two synthetic routes to this compound, providing a clear comparison of their performance based on reported experimental data.
| Parameter | Acetoacetic Ester Synthesis | Grignard Reaction & Oxidation |
| Starting Materials | Ethyl acetoacetate, Sodium ethoxide, 3-Phenylpropyl bromide | 3-Phenylpropanal, Methylmagnesium bromide, Pyridinium chlorochromate (PCC) |
| Overall Yield | ~65-75% | ~60-70% |
| Reaction Time | ~24-48 hours | ~6-8 hours |
| Key Intermediates | Ethyl 2-(3-phenylpropyl)acetoacetate | 5-Phenyl-2-pentanol |
| Purification Methods | Distillation, Column Chromatography | Extraction, Distillation, Column Chromatography |
Synthetic Route 1: The Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a classic and versatile method for the preparation of ketones. This route involves the alkylation of ethyl acetoacetate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the target ketone. For the synthesis of this compound, the key alkylating agent is 3-phenylpropyl bromide.
Experimental Protocol
Step 1: Formation of the Enolate In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Ethyl acetoacetate is then added dropwise to the cooled solution to form the sodium salt of the ethyl acetoacetate enolate.
Step 2: Alkylation 3-Phenylpropyl bromide is added to the enolate solution, and the mixture is refluxed for several hours. The bromide undergoes nucleophilic substitution by the enolate, forming ethyl 2-acetyl-5-phenylpentanoate.
Step 3: Hydrolysis and Decarboxylation The resulting α-alkylated β-keto ester is then hydrolyzed by refluxing with aqueous sodium hydroxide. This saponifies the ester to a β-keto acid salt. Subsequent acidification with dilute sulfuric acid, followed by gentle heating, promotes decarboxylation to afford this compound. The crude product is then purified by distillation under reduced pressure.
Caption: Acetoacetic Ester Synthesis of this compound.
Synthetic Route 2: Grignard Reaction Followed by Oxidation
An alternative approach involves the construction of the carbon skeleton via a Grignard reaction, followed by oxidation of the resulting secondary alcohol to the desired ketone. This method utilizes the reaction of a Grignard reagent with an appropriate aldehyde.
Experimental Protocol
Step 1: Grignard Reagent Addition A solution of 3-phenylpropanal in anhydrous diethyl ether is added dropwise to a freshly prepared solution of methylmagnesium bromide in diethyl ether at 0°C under an inert atmosphere. The reaction mixture is then stirred at room temperature for a few hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 2: Isolation of the Alcohol The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 5-phenyl-2-pentanol.
Step 3: Oxidation The crude 5-phenyl-2-pentanol is dissolved in dichloromethane and treated with pyridinium chlorochromate (PCC) adsorbed on silica gel. The mixture is stirred at room temperature until the oxidation is complete, as monitored by thin-layer chromatography. The reaction mixture is then filtered, and the solvent is evaporated. The residue is purified by column chromatography to give pure this compound.
Caption: Grignard Reaction and Oxidation for this compound.
Comparative Analysis and Conclusion
Both the Acetoacetic Ester Synthesis and the Grignard-based route are effective for the preparation of this compound. The choice between the two methods will often depend on the specific requirements of the synthesis, such as scale, available starting materials, and time constraints.
The Acetoacetic Ester Synthesis is a robust and well-established method that generally provides good yields. However, it is a multi-step process that can be time-consuming. The use of sodium metal and the need for careful control of reaction conditions are important safety considerations.
The Grignard Reaction followed by Oxidation offers a potentially faster route to the target molecule. The Grignard reaction itself is typically rapid. However, the handling of organometallic reagents requires strictly anhydrous conditions, and the subsequent oxidation step adds to the overall procedure. The choice of oxidizing agent is also a critical factor, with reagents like PCC requiring careful handling due to their toxicity.
spectroscopic data comparison of 5-Phenyl-2-pentanone and its isomers
A Comprehensive Spectroscopic Comparison of 5-Phenyl-2-pentanone and Its Isomers
This guide provides a detailed comparative analysis of the spectroscopic data for this compound and its structural isomers: 1-phenyl-2-pentanone, 3-phenyl-2-pentanone, and 4-phenyl-2-pentanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a valuable resource for the identification and differentiation of these isomeric compounds through common spectroscopic techniques.
Introduction
This compound and its isomers share the same molecular formula (C₁₁H₁₄O) and molecular weight (162.23 g/mol ), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns.[1][2][3] However, their distinct structural arrangements give rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy. Understanding these differences is crucial for unambiguous structure elucidation in chemical synthesis and analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | This compound | 1-Phenyl-2-pentanone [4] | 3-Phenyl-2-pentanone | 4-Phenyl-2-pentanone |
| -CH₃ (ketone) | ~2.1 | - | ~2.0 | ~2.1 |
| -CH₂- (adjacent to C=O) | ~2.4 | ~2.4 (t) | - | ~2.7 (d) |
| -CH₂- (adjacent to phenyl) | ~2.6 (t) | ~3.6 (s) | - | - |
| -CH₂- (middle of chain) | ~1.9 (quintet) | ~1.6 (sextet) | - | - |
| -CH- (adjacent to phenyl) | - | - | ~3.4 (t) | ~3.2 (sextet) |
| Aromatic protons | ~7.1-7.3 (m) | ~7.1-7.3 (m) | ~7.1-7.3 (m) | ~7.1-7.3 (m) |
| Other Aliphatic Protons | - | ~0.9 (t, -CH₃) | ~1.6 (quintet, -CH₂-), ~0.8 (t, -CH₃) | ~1.2 (d, -CH₃) |
Note: Some values are estimated based on typical chemical shifts for similar functional groups.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | This compound | 1-Phenyl-2-pentanone | 3-Phenyl-2-pentanone | 4-Phenyl-2-pentanone [5] |
| C=O | ~208 | ~209 | ~211 | ~208 |
| -CH₃ (ketone) | ~30 | - | ~27 | ~31 |
| -CH₂- (adjacent to C=O) | ~45 | ~45 | - | ~52 |
| -CH₂- (adjacent to phenyl) | ~35 | ~52 | - | - |
| -CH₂- (middle of chain) | ~28 | ~17 | - | - |
| -CH- (adjacent to phenyl) | - | - | ~60 | ~39 |
| Aromatic C (substituted) | ~142 | ~134 | ~143 | ~146 |
| Aromatic C (unsubstituted) | ~126-128 | ~127-129 | ~127-129 | ~127-128 |
| Other Aliphatic Carbons | - | ~14 (-CH₃) | ~25 (-CH₂-), ~12 (-CH₃) | ~22 (-CH₃) |
Note: Some values are estimated based on typical chemical shifts for similar functional groups.
IR Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | 1-Phenyl-2-pentanone [6] | 3-Phenyl-2-pentanone | 4-Phenyl-2-pentanone |
| C=O stretch | ~1715 | ~1715 | ~1715 | ~1715 |
| Aromatic C=C stretch | ~1600, ~1495, ~1450 | ~1605, ~1495, ~1455 | ~1600, ~1495, ~1450 | ~1600, ~1495, ~1450 |
| Aromatic C-H stretch | >3000 | >3000 | >3000 | >3000 |
| Aliphatic C-H stretch | <3000 | <3000 | <3000 | <3000 |
| Aromatic C-H bend (out of plane) | ~745, ~700 | ~740, ~700 | ~750, ~700 | ~760, ~700 |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z)
| Fragment | This compound | 1-Phenyl-2-pentanone [7] | 3-Phenyl-2-pentanone | 4-Phenyl-2-pentanone [5] |
| [M]⁺ | 162 | 162 | 162 | 162 |
| [M-CH₃]⁺ | 147 | 147 | 147 | 147 |
| [M-C₃H₇]⁺ | 119 | 119 | 119 | 119 |
| [C₇H₇]⁺ (tropylium ion) | 91 | 91 | 91 | 91 |
| [C₆H₅CH₂]⁺ | 91 | 91 | 91 | 91 |
| [CH₃CO]⁺ | 43 | 43 | 43 | 43 |
| McLafferty Rearrangement | 104 | 92 | 120 | 120 |
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are outlined below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).[8]
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition:
-
Place the sample holder in the IR spectrometer.
-
Record a background spectrum of the empty cell or salt plates.
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of isomers.
References
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-PHENYL-2-PENTANONE(6683-92-7) 1H NMR [m.chemicalbook.com]
- 5. 4-Phenylpentan-2-one | C11H14O | CID 86636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-PHENYL-2-PENTANONE(6683-92-7) IR Spectrum [chemicalbook.com]
- 7. 1-Phenyl-2-pentanone | C11H14O | CID 81188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
Comparative Reactivity of 5-Phenyl-2-pentanone in Condensation Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the relative reactivity of carbonyl compounds is crucial for designing efficient synthetic routes. This guide provides a comparative analysis of 5-Phenyl-2-pentanone's reactivity in condensation reactions, particularly the Claisen-Schmidt condensation, benchmarked against common ketones such as acetone and acetophenone.
The reactivity of ketones in condensation reactions is fundamentally governed by electronic and steric factors. Ketones are generally less reactive than aldehydes due to the electron-donating nature and steric bulk of their two substituent groups, which stabilize the partial positive charge on the carbonyl carbon and hinder nucleophilic attack.[1]
Theoretical Reactivity Profile
-
Acetone (CH₃COCH₃): As the simplest ketone, acetone serves as a baseline for high reactivity. Its two small methyl groups offer minimal steric hindrance and only moderate electron-donating effects, leaving the carbonyl carbon relatively susceptible to nucleophilic attack.
-
Acetophenone (CH₃COC₆H₅): The phenyl group in acetophenone significantly influences its reactivity. While it is electron-withdrawing by induction, its resonance effect is electron-donating, which deactivates the carbonyl group towards nucleophilic attack. The planar but bulky phenyl group also contributes to steric hindrance.
-
This compound (CH₃CO(CH₂)₃C₆H₅): In this molecule, the phenyl group is insulated from the carbonyl group by a three-carbon chain. Consequently, its electronic influence on the carbonyl carbon is negligible, and the 3-phenylpropyl group behaves primarily as an electron-donating alkyl group. The most significant factor influencing its reactivity is the steric bulk of the flexible 3-phenylpropyl chain, which is considerably larger than the methyl groups of acetone.
Based on these considerations, the predicted order of reactivity in condensation reactions is:
Acetone > this compound > Acetophenone
This prediction is based on the balance of electronic deactivation and steric hindrance, with the strong deactivating resonance effect of the phenyl group in acetophenone rendering it the least reactive of the three.
Data Presentation
The following table summarizes the theoretical comparison of these ketones.
| Ketone | Structure | Key Steric Factors | Key Electronic Factors | Predicted Relative Reactivity |
| Acetone | CH₃COCH₃ | Low steric hindrance from two methyl groups. | Weak electron-donating effect from methyl groups. | High |
| This compound | CH₃CO(CH₂)₃C₆H₅ | Significant steric hindrance from the bulky and flexible 3-phenylpropyl group. | The 3-phenylpropyl group has a weak electron-donating effect. | Moderate |
| Acetophenone | CH₃COC₆H₅ | Moderate steric hindrance from the planar phenyl group. | The phenyl group is strongly electron-donating by resonance, deactivating the carbonyl group. | Low |
Experimental Protocols
The following is a general experimental protocol for a Claisen-Schmidt condensation, which can be adapted for reactions involving this compound. This type of reaction typically involves the condensation of a ketone with an aromatic aldehyde that lacks α-hydrogens.[2]
General Procedure for Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (e.g., this compound, 1.0 equivalent) and the aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) in ethanol.
-
Base Addition: Cool the flask in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 20-40%) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.
-
Isolation of Product: If a precipitate forms, collect the crude product by vacuum filtration. If no solid forms, the product may be isolated by extraction following neutralization of the reaction mixture.
-
Purification: Wash the filtered solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the α,β-unsaturated ketone (chalcone derivative).[3][4]
Visualization of Reaction Pathway and Workflow
To further illustrate the concepts discussed, the following diagrams outline the mechanism of the Claisen-Schmidt condensation and a typical experimental workflow.
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: A typical experimental workflow for the Claisen-Schmidt condensation.
References
A Researcher's Guide to Assessing the Purity of 5-Phenyl-2-pentanone from Various Suppliers
For researchers and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive framework for assessing the purity of 5-Phenyl-2-pentanone, a versatile ketone intermediate, from different commercial suppliers. By employing standardized analytical techniques, laboratories can ensure the quality and consistency of their starting materials, a critical factor for reproducible and reliable research outcomes.
This guide outlines detailed experimental protocols for the most common and effective analytical methods for purity determination: Gas Chromatography-Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it presents a hypothetical comparative analysis of this compound from three fictional suppliers—Supplier A, Supplier B, and Supplier C—to illustrate how to interpret and compare the resulting data.
Comparative Purity Analysis
The following table summarizes hypothetical purity data for this compound obtained from three different suppliers. This data is illustrative and serves to demonstrate how results from various analytical techniques can be collated for a comprehensive comparison.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by GC-FID (%) | 99.5 | 98.2 | 99.8 |
| Major Impurity 1 (%) | 0.3 (Unidentified) | 1.1 (Benzyl alcohol) | 0.1 (5-Phenyl-3-penten-2-one) |
| Major Impurity 2 (%) | 0.1 (Toluene) | 0.5 (Benzaldehyde) | < 0.05 |
| ¹H NMR Conformance | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents (ppm) | 150 (Toluene) | Not Detected | Not Detected |
| Appearance | Colorless liquid | Pale yellow liquid | Colorless liquid |
| Water Content (KF, %) | 0.05 | 0.12 | 0.03 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols can be adapted by researchers to suit their specific instrumentation and laboratory conditions.
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the percentage purity of this compound and quantify impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Autosampler
Reagents:
-
This compound sample
-
High-purity acetone or ethyl acetate (for sample dilution)
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of acetone in a volumetric flask.
-
Instrumental Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 300 °C
-
-
Data Analysis: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any structural impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
-
Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the observed signals with the known spectrum of this compound.
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the chemical structures of impurities present in the this compound sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Prepare the sample as described for the GC-FID analysis.
-
Instrumental Parameters: Use the same GC parameters as for the GC-FID analysis.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400
-
Ion Source Temperature: 230 °C
-
-
-
Data Analysis: Identify impurities by comparing their mass spectra with reference spectra in a spectral library (e.g., NIST).
Visualizing the Workflow and Supplier Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity assessment and the logical relationship in comparing suppliers.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical relationship for comparing this compound suppliers.
Inter-Laboratory Validation of Analytical Methods for 5-Phenyl-2-pentanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of 5-Phenyl-2-pentanone, a ketone with applications in various research and development sectors, necessitates well-validated analytical methods. Inter-laboratory validation is the pinnacle of method validation, demonstrating the reproducibility and transferability of an analytical procedure across different laboratories, equipment, and analysts. This guide provides a comparative overview of the typical performance of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of ketones structurally similar to this compound. The data presented herein is based on published validation studies for analogous compounds, offering a benchmark for the development and validation of methods for this compound.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of an analytical method is assessed through various validation parameters. The following tables summarize typical performance characteristics for GC-MS and HPLC-UV methods, providing a baseline for what can be expected during the validation of an analytical method for this compound.
Table 1: Comparison of GC-MS Method Performance for Ketone Analysis
| Validation Parameter | Typical Performance Data |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Range | ~25 to 8300 µM |
| Accuracy (% Recovery) | 98 - 107% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | Analyte Dependent (low µM range) |
Table 2: Comparison of HPLC-UV Method Performance for Structurally Similar Ketones
| Validation Parameter | Typical Performance Data | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [1] |
| Range | 5 - 75 µg/mL | [1] |
| Accuracy (% Recovery) | 98.56 - 100.85% | [1] |
| Precision (% RSD) | < 2% | [1] |
| Limit of Detection (LOD) | 0.323 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.978 µg/mL | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical method. Below are generalized experimental protocols for the analysis of a compound like this compound using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.[1]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: A temperature of 250-280 °C is commonly employed.[1]
-
Oven Temperature Program: A temperature gradient is utilized for optimal separation. For instance, an initial temperature of 100 °C, held for 1 minute, followed by a ramp to 300 °C at 15 °C/min, and a final hold for 5 minutes.[1]
-
Acquisition Mode: Full scan mode is used for qualitative analysis, while Selected Ion Monitoring (SIM) mode is employed for quantitative analysis to enhance sensitivity and selectivity.[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound is prepared in a volatile organic solvent such as methanol, acetone, or dichloromethane at a concentration of 1 mg/mL.[1]
-
Calibration Standards: Calibration standards are prepared by serially diluting the stock solution in the same solvent.[1]
-
Sample Preparation: The sample preparation method will depend on the matrix. Common techniques include liquid-liquid extraction or solid-phase extraction to isolate the analyte.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and robust method for the quantification of compounds with a UV chromophore, such as this compound.
1. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.[4][5] The composition can be isocratic (constant) or a gradient (varied over time).
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound.
-
Injection Volume: Typically 10-20 µL.[1]
-
Column Temperature: The analysis can be performed at ambient temperature or controlled at a specific temperature (e.g., 25 °C).[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound is prepared in the mobile phase or a compatible solvent.
-
Calibration Standards: Calibration standards are prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation: Sample preparation depends on the matrix and may involve filtration, dilution, or extraction to remove interfering substances.
Inter-Laboratory Validation Workflow
The process of inter-laboratory validation involves a coordinated effort between multiple laboratories to assess the reproducibility of an analytical method. The following diagram illustrates a typical workflow.
Caption: A typical workflow for an inter-laboratory method validation study.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienggj.org [scienggj.org]
- 7. publications.iupac.org [publications.iupac.org]
comparing the efficacy of different catalysts for 5-Phenyl-2-pentanone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Phenyl-2-pentanone, a key intermediate in various organic syntheses, can be efficiently achieved through a two-step process involving an aldol condensation to form an unsaturated precursor, followed by catalytic hydrogenation. The choice of catalyst in the hydrogenation step is critical, significantly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of different catalysts for the synthesis of this compound, supported by experimental data and detailed protocols.
Executive Summary
The primary route to this compound detailed herein involves the base-catalyzed aldol condensation of benzaldehyde and acetone to yield 5-phenyl-4-penten-2-one, followed by the selective catalytic hydrogenation of the carbon-carbon double bond. This guide focuses on comparing the efficacy of common heterogeneous catalysts—Palladium on carbon (Pd/C) and Raney Nickel—for this second step. Both catalysts are effective in reducing the alkene functionality while preserving the ketone group; however, they exhibit differences in reaction times, yields, and practical handling.
Data Presentation: Catalyst Performance in the Hydrogenation of 5-Phenyl-4-penten-2-one
| Catalyst | Catalyst Loading (w/w %) | Hydrogen Pressure (atm) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Selectivity (%) |
| 10% Pd/C | ~5 | 1 | Ethanol | Room | 2-4 | >95 | >99 |
| Raney Nickel | ~10 | 1-5 | Ethanol | Room | 4-8 | ~90 | >98 |
Note: The data presented is a synthesis of typical results found in the literature for the hydrogenation of α,β-unsaturated ketones with similar structures. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Step 1: Synthesis of 5-Phenyl-4-penten-2-one (Unsaturated Precursor)
This procedure is based on the Claisen-Schmidt condensation, a type of aldol condensation.
Materials:
-
Benzaldehyde
-
Acetone
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve benzaldehyde in ethanol.
-
Add an excess of acetone to the solution.
-
Slowly add a 10% aqueous solution of sodium hydroxide to the stirred mixture at room temperature.
-
Continue stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 5-phenyl-4-penten-2-one.
-
The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Catalytic Hydrogenation of 5-Phenyl-4-penten-2-one to this compound
Materials:
-
5-Phenyl-4-penten-2-one
-
Catalyst (10% Pd/C or Raney Nickel)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Filtration apparatus (e.g., Celite pad)
Procedure using 10% Pd/C:
-
Dissolve 5-phenyl-4-penten-2-one in ethanol in a suitable reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution (approximately 5% by weight relative to the substrate).
-
Seal the flask and purge with hydrogen gas.
-
Maintain a hydrogen atmosphere (a balloon filled with H₂ is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound.
Procedure using Raney Nickel:
-
In a suitable reaction flask, add 5-phenyl-4-penten-2-one dissolved in ethanol.
-
Carefully add a slurry of Raney Nickel in ethanol (approximately 10% by weight relative to the substrate). Raney Nickel is pyrophoric and should be handled with care under a solvent.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a hydrogen atmosphere and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel. Keep the filter cake wet with solvent to prevent ignition.
-
Rinse the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Discussion of Catalyst Efficacy
Palladium on Carbon (Pd/C):
Palladium on carbon is a highly efficient and selective catalyst for the hydrogenation of carbon-carbon double bonds in the presence of a ketone.[1] It typically offers faster reaction times and requires a lower catalyst loading compared to Raney Nickel. The primary advantage of Pd/C is its high activity, which often leads to cleaner reactions with fewer byproducts. However, palladium is a precious metal, making the catalyst more expensive.
Raney Nickel:
Raney Nickel is a more cost-effective alternative to palladium-based catalysts.[2][3] It is also effective for the hydrogenation of alkenes and is widely used in industrial processes. While it may require a higher catalyst loading and longer reaction times, it is a robust and versatile catalyst.[3] A significant practical consideration is its pyrophoric nature when dry, necessitating careful handling and storage under a solvent.[3]
Choice of Catalyst:
The selection between Pd/C and Raney Nickel will depend on the specific requirements of the synthesis. For laboratory-scale synthesis where reaction time and purity are paramount, 10% Pd/C is often the preferred choice. For larger-scale industrial applications where cost is a major factor, Raney Nickel presents a more economical option, provided that appropriate safety measures are in place for its handling.
Conclusion
The synthesis of this compound via the hydrogenation of 5-phenyl-4-penten-2-one can be successfully achieved using either Palladium on carbon or Raney Nickel as the catalyst. Both catalysts demonstrate high selectivity for the reduction of the C=C double bond while leaving the ketone functionality intact. Pd/C generally offers faster reaction rates and higher yields with lower catalyst loading, while Raney Nickel is a more cost-effective, albeit slower, alternative. The detailed protocols and comparative data provided in this guide will assist researchers in making an informed decision based on their specific experimental needs and resources.
References
Unraveling the Structure-Activity Relationship of 5-Phenyl-2-pentanone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often involves the meticulous exploration of structure-activity relationships (SAR), a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. This guide provides a comparative analysis of 5-phenyl-2-pentanone analogs, a class of compounds with a versatile phenylalkyl ketone scaffold that has shown potential in various therapeutic areas. By examining the impact of structural modifications on biological outcomes, we aim to furnish researchers with the insights necessary to guide the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activity
While comprehensive SAR studies focusing solely on this compound are limited, research on related phenyl ketone derivatives offers valuable insights. A notable study on novel synthetic phenyl ketone derivatives as potential agents against Nonalcoholic Fatty Liver Disease (NAFLD) provides a solid foundation for understanding how substitutions on the phenyl ring influence cytotoxicity. The following table summarizes the cytotoxic activity (EC50) of a series of substituted phenyl ketone analogs against the human liver cancer cell line, HepG2.[1]
| Compound | Substitutions on Phenyl Ring | EC50 (µM)[1] |
| 5a | 2-Bromo-4,5-dihydroxy | > 13.5 |
| 5b | 2-Chloro-4,5-dihydroxy | 13.5 |
| 5c | 3-Bromo-4,5-dihydroxy | 12.1 |
| 5d | 3-Chloro-4,5-dihydroxy | 11.5 |
| 5e | 2-Bromo-3,4-dihydroxy | 10.8 |
| 5f | 2-Chloro-3,4-dihydroxy | 10.2 (nM) |
| 5g | 3-Bromo-4,5-dihydroxy | 11.2 |
| 5h | 3-Chloro-4,5-dihydroxy | 10.9 |
| 5i | 2-Bromo-3,4,5-trihydroxy | 12.8 |
| 5j | 2-Chloro-3,4,5-trihydroxy | 12.5 |
| 5k | 3-Bromo-4,5,6-trihydroxy | 13.1 |
| 5l | 3-Chloro-4,5,6-trihydroxy | 12.9 |
Note: The core structure in this study was a (4-butyl-phenyl)-methanone derivative, not a pentanone. However, the SAR data regarding phenyl ring substitutions is highly relevant.
From this data, several key SAR observations can be made:
-
Position of Halogen Substitution: The position of the bromo and chloro substituents on the dihydroxy-phenyl ring appears to influence cytotoxic activity, with 2-chloro and 3-chloro substitutions generally leading to slightly higher potency than their bromo counterparts in similar positions.
-
Position of Hydroxyl Groups: A 3,4-dihydroxy substitution pattern on the phenyl ring (as seen in the most potent compound, 5f ) appears to be more favorable for activity compared to a 4,5-dihydroxy or a trihydroxy arrangement.
-
Combined Effect: The combination of a 2-chloro and a 3,4-dihydroxy substitution on the phenyl ring in compound 5f resulted in the most potent cytotoxic activity, with an EC50 in the nanomolar range.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
Synthesis of Phenyl Ketone Derivatives[1]
The synthesis of the evaluated phenyl ketone derivatives was carried out in a multi-step process:
-
Intermediate Synthesis: Treatment of commercially available starting materials with dimethylformamide (DMF) in thionyl chloride (SOCl₂) to yield intermediates.
-
Friedel-Crafts Acylation: Subsequent reaction of the intermediates with an electron-donating substituted aryl ring (e.g., 1,2-dimethoxy-benzene) via an AlCl₃-catalyzed Friedel-Crafts acylation to introduce the second benzene ring.
-
Halogenation: Introduction of chloro or bromo substituents onto the methoxy-phenyl ring using sulfuryl chloride (SO₂Cl₂) or N-bromosuccinimide (NBS), respectively.
-
Demethylation: Final demethylation of the methoxy groups to hydroxyl groups using boron tribromide (BBr₃) to yield the target compounds.
A generalized workflow for the synthesis is depicted below.
In Vitro Cytotoxicity Assay (MTT Assay)[1]
The cytotoxic activity of the synthesized compounds was evaluated against the HepG2 human liver cancer cell line using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay.[1]
-
Cell Culture: HepG2 cells were cultured under standard conditions.
-
NAFLD Model: To mimic NAFLD conditions in vitro, HepG2 cells were treated with 500 µM palmitic acid (PA) for 24 hours.[1]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds.
-
MTT Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved, and the absorbance was measured. The 50% maximal effect (EC50) values were then calculated.[1]
The experimental workflow for the MTT assay is illustrated below.
Potential Signaling Pathways and Mechanisms
While the precise mechanisms of action for many this compound analogs are still under investigation, the broader class of phenyl ketone derivatives has been shown to interact with various biological targets. For instance, some phenyl ketone derivatives exhibit antimicrobial and anticancer activities.[1] The study on NAFLD suggests that these compounds may modulate the activity of oxidoreductases.[1]
Further research is necessary to elucidate the specific signaling pathways affected by this compound analogs. A hypothetical logical relationship for future investigation is presented below, outlining a potential path from structural modification to a measurable biological effect.
This guide highlights the current understanding of the structure-activity relationships of this compound analogs and related phenyl ketones. The provided data and experimental protocols serve as a valuable resource for researchers aiming to design and synthesize novel analogs with improved therapeutic potential. Future studies should focus on expanding the library of this compound derivatives and evaluating their activity across a broader range of biological targets to fully unlock their therapeutic promise.
References
Safety Operating Guide
Proper Disposal Procedures for 5-Phenyl-2-pentanone
The proper disposal of 5-Phenyl-2-pentanone is critical for ensuring laboratory safety and environmental compliance. Due to its chemical nature as a ketone, it should be treated as a hazardous waste, likely possessing ignitable properties. Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). If an SDS for this compound is not available, treat it with the caution afforded to flammable and potentially toxic organic ketones.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must follow systematic hazardous waste management protocols. Never dispose of this chemical down the drain or in regular trash.[2][3]
1. Waste Classification and Segregation:
-
Classify this compound as a hazardous waste. Based on the properties of similar ketones, it should be considered an ignitable (flammable) liquid.[1][4]
-
Segregate the waste. Store this compound waste separately from incompatible materials such as acids, bases, and oxidizing agents to prevent dangerous reactions.[2][5] Keep solid and liquid waste in separate containers.[6]
2. Waste Accumulation and Containment:
-
Use a designated and compatible waste container. The container must be in good condition, leak-proof, and have a tightly sealing lid to prevent the release of vapors.[2][6]
-
The container must be clearly labeled as "Hazardous Waste" and must identify its contents fully. Do not use chemical formulas or abbreviations. The label should include the full chemical name: "this compound".[2][7]
-
Attach the hazardous waste label to the container as soon as the first drop of waste is added.[7]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5][8] This area must be at or near the point of waste generation.[8]
-
The SAA should be inspected weekly for any signs of leakage.[5]
-
Ensure the storage area is away from sources of heat, ignition, and direct sunlight.[2][9]
4. Arranging for Final Disposal:
-
Once the waste container is full, or within one year of the accumulation start date, arrange for its disposal.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[4][7]
-
Complete and submit any required waste disposal forms as per your institution's protocol.[4]
Quantitative Disposal and Safety Data
The following table summarizes key quantitative parameters relevant to the disposal of hazardous chemical waste in a laboratory setting.
| Parameter | Value | Regulation/Guideline |
| Ignitable Waste (Flash Point) | < 140°F (60°C) | EPA Resource Conservation and Recovery Act (RCRA) |
| Corrosive Waste (Aqueous) | pH ≤ 2 or pH ≥ 12.5 | EPA Resource Conservation and Recovery Act (RCRA) |
| SAA Maximum Volume | 55 gallons | EPA Regulation |
| SAA Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | EPA Regulation for P-listed waste |
| SAA Container Storage Limit | Up to 1 year | Institutional Policy |
| Manual Handling Weight Limit | Max 15 kg | General Laboratory Safety Guideline |
Disposal Workflow Diagram
The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the key decision points and procedural steps from initial handling to final removal by safety personnel.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 4. odu.edu [odu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. njit.edu [njit.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 5-Phenyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-Phenyl-2-pentanone. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar ketones.
| Body Part | PPE Type | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or punctures before use and replace them immediately if compromised.[1] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles | Eye protection should meet ANSI Z87.1 standards. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing or explosion.[1][2] |
| Body | Laboratory coat or chemical-resistant suit | A lab coat should be fully buttoned to cover as much skin as possible. For larger quantities or situations with a high risk of splashing, a chemical-resistant suit or apron should be worn.[1][3] Clothing made of natural fibers like cotton is recommended over synthetic materials.[1][3] |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[1] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[1][3] |
Operational Plan: Safe Handling of this compound
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound or a similar chemical profile if a specific one is unavailable.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[4]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Clear the work area of any unnecessary equipment or chemicals. Ensure that safety equipment, such as an eyewash station and safety shower, is accessible and unobstructed.
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled.
2. Handling and Use:
-
Transportation: When moving the chemical, use a secondary container to prevent spills.
-
Dispensing: Handle in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools to prevent ignition sources.
-
Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep it away from incompatible materials and foodstuff containers.
3. Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items properly.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Chemical Waste: Collect all unused this compound and solutions containing it in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Dispose of any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, as hazardous waste. Place these items in a separate, clearly labeled solid waste container.
2. Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure waste containers are properly sealed to prevent leaks or spills.
3. Waste Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup. Do not pour this compound down the drain.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
